Protopanaxadiol
Description
Contextualization within Natural Product Chemistry and Biomedical Research
Protopanaxadiol (B1677965) is a dammarane-type tetracyclic triterpenoid (B12794562) sapogenin, which is the core non-sugar component of a class of steroid glycosides known as ginsenosides (B1230088). wikipedia.orgmdpi.com These ginsenosides are the primary active constituents of ginseng (Panax species), a plant that has been a cornerstone of traditional medicine for centuries. nih.govbiorxiv.org PPD itself is found naturally in plants like Panax ginseng and Panax notoginseng. wikipedia.orgx-mol.net
In the realm of natural product chemistry, PPD is of significant interest as it is the metabolic end-product of this compound-type ginsenosides, such as ginsenosides Rb1, Rc, and Rd, after they are processed by human intestinal microflora. mdpi.comselleckchem.com This biotransformation is crucial, as studies suggest that the aglycone form, PPD, may possess greater antiproliferative effects than its glycosylated parent ginsenosides. nih.gov The relatively stable chemical structure of PPD, with reactive hydroxyl groups, also makes it a suitable candidate for the semi-synthesis of new derivatives with potentially enhanced biological activities. nih.govnih.gov
The transition of PPD from a traditional herbal component to a subject of modern biomedical scrutiny underscores the broader trend of exploring botanicals for novel therapeutic agents. nih.gov Approximately 80% of new drugs in cancer treatment have origins in natural products, highlighting the continued importance of compounds like PPD in drug discovery. nih.gov
Overview of Pre-clinical Research Significance
Pre-clinical research on this compound has unveiled a wide array of pharmacological activities, positioning it as a compound of considerable interest for further investigation. In vitro and in vivo studies have demonstrated its potential in several key areas of biomedical research.
One of the most extensively studied aspects of PPD is its anticancer activity . Research has shown that PPD can inhibit the growth of various cancer cell lines, including those of the colon, breast, lung, prostate, and liver. nih.govalfachemic.com The mechanisms behind these effects are multifaceted, involving the induction of cell cycle arrest, typically at the G1 phase, and the promotion of apoptosis (programmed cell death). nih.govspandidos-publications.com Furthermore, PPD has been observed to suppress critical signaling pathways implicated in cancer progression, such as the NF-κB, JNK, and MAPK/ERK pathways. spandidos-publications.com Studies have also indicated that PPD can enhance the efficacy of conventional chemotherapy drugs like 5-fluorouracil (B62378). mdpi.com
Beyond its anticancer properties, PPD has demonstrated significant neuroprotective effects . It has been shown to protect neuronal cells from glutamate-induced excitotoxicity, a process implicated in neurodegenerative diseases. nih.govnih.gov The proposed mechanisms for this neuroprotection include antioxidant effects, enhancement of mitochondrial function, and inhibition of apoptosis in neuronal cells. nih.govnih.govresearchgate.net
The anti-inflammatory properties of PPD are another critical area of research. Studies have shown that PPD can suppress the production of pro-inflammatory mediators. researchgate.net For instance, 20(S)-PPD and 20(R)-PPD epimers have been shown to inhibit the release of the inflammatory cytokine interleukin-6. thieme-connect.com This anti-inflammatory action is linked to the suppression of signaling pathways like p38 and JNK. researchgate.net
Furthermore, pre-clinical studies have pointed to the potential of PPD in managing metabolic disorders . Research in animal models of type 2 diabetes has shown that PPD can significantly reduce fasting blood glucose, improve glucose tolerance, and enhance insulin (B600854) resistance. frontiersin.org It also appears to regulate lipid metabolism by reducing levels of total cholesterol and triglycerides. frontiersin.orgmdpi.com These effects may be partly mediated by the suppression of genes involved in hepatic glucose production and the facilitation of genes involved in lipid metabolism. frontiersin.org
The diverse biological activities of this compound are summarized in the table below, reflecting the broad scope of its pre-clinical investigation.
| Biological Activity | Observed Effects in Pre-clinical Studies | Investigated Mechanisms |
| Anticancer | Inhibition of proliferation and growth of various cancer cell lines (e.g., colon, breast, prostate). nih.govalfachemic.comspandidos-publications.com Enhancement of the effects of chemotherapy agents. mdpi.com | Induction of apoptosis and cell cycle arrest (G1 phase). nih.govspandidos-publications.com Suppression of NF-κB, JNK, and MAPK/ERK signaling pathways. spandidos-publications.com |
| Neuroprotective | Protection of neuronal cells against glutamate-induced damage. nih.govnih.gov | Antioxidant effects, enhancement of mitochondrial function, and inhibition of apoptosis. nih.govnih.govresearchgate.net |
| Anti-inflammatory | Reduction of pro-inflammatory cytokine release (e.g., IL-6). thieme-connect.com Suppression of inflammatory mediator production. researchgate.net | Inhibition of p38 and JNK signaling pathways. researchgate.net |
| Metabolic Regulation | Reduction of fasting blood glucose and improvement of insulin sensitivity in diabetic models. frontiersin.org Lowering of serum total cholesterol and triglycerides. frontiersin.orgmdpi.com | Modulation of genes involved in hepatic glucose and lipid metabolism. frontiersin.org |
Properties
IUPAC Name |
17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betulafolienetriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236 - 238 °C | |
| Record name | Betulafolienetriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035777 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Biotransformation Pathways of Protopanaxadiol
Endogenous Biosynthesis in Medicinal Plants
The formation of protopanaxadiol (B1677965) within medicinal plants like Panax ginseng is a meticulously orchestrated process, beginning with a common precursor and involving highly specific enzymatic modifications.
Enzymatic Pathways and Key Cytochrome P450 Enzymes (e.g., CYP716A47, CYP716A53v2)
The biosynthesis of ginsenosides (B1230088), and by extension this compound, involves hydroxylation steps catalyzed by cytochrome P450 (CYP) enzymes. oup.comoup.comcapes.gov.broup.comnih.gov A pivotal enzyme in this pathway is CYP716A47 , which has been identified as a this compound synthase. oup.comoup.comnih.govresearchgate.net This enzyme specifically catalyzes the hydroxylation of the precursor dammarenediol-II at the C-12 position to yield this compound. oup.comoup.comcapes.gov.broup.comnih.govresearchgate.net The functional role of CYP716A47 has been confirmed through in vitro enzymatic assays and ectopic expression in yeast. oup.comnih.govresearchgate.net
Another crucial cytochrome P450 enzyme, CYP716A53v2 , is a this compound 6-hydroxylase. oup.comoup.comcapes.gov.brnih.gov This enzyme further hydroxylates this compound at the C-6 position to produce protopanaxatriol (B1242838) (PPT), the aglycone for another class of ginsenosides. oup.comoup.comcapes.gov.brnih.gov The sequential action of these two enzymes, CYP716A47 and CYP716A53v2, is fundamental to creating the diversity of dammarane-type triterpene aglycones found in ginseng. oup.comoup.comnih.gov
| Enzyme | Function | Precursor | Product |
| CYP716A47 | This compound synthase (C-12 hydroxylation) | Dammarenediol-II | This compound |
| CYP716A53v2 | Protopanaxatriol synthase (C-6 hydroxylation) | This compound | Protopanaxatriol |
Precursor Compounds and Metabolic Flow (e.g., Dammarenediol-II)
The biosynthetic journey to this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. oup.comnih.gov This reaction is catalyzed by dammarenediol synthase to produce dammarenediol-II . oup.comnih.gov Dammarenediol-II then serves as the direct precursor for the synthesis of this compound. oup.comoup.comnih.govresearchgate.net The metabolic flow proceeds as dammarenediol-II is hydroxylated by CYP716A47 to form this compound. oup.comoup.comnih.govresearchgate.net This aglycone can then be further modified, such as by glycosylation, to form various this compound-type ginsenosides. oup.comoup.comnih.govrsc.org
Microbial Biotransformation and Metabolite Formation
Once ingested, this compound-type ginsenosides undergo significant transformations mediated by microorganisms, particularly the gut microbiota. This biotransformation is crucial as it often leads to the formation of metabolites with enhanced bioavailability and pharmacological activity.
Role of Gut Microbiota in Deglycosylation
The human gut microbiota plays a vital role in the metabolism of ginsenosides. nih.govfrontiersin.orgwalshmedicalmedia.comfrontiersin.org Primary ginsenosides, which are often poorly absorbed, are converted into more readily absorbable forms through deglycosylation by intestinal bacteria. walshmedicalmedia.com This process involves the hydrolysis of sugar moieties from the ginsenoside structure, carried out by microbial enzymes, particularly glycosidases. walshmedicalmedia.com Various bacterial genera, including Bacteroides, Eubacterium, Bifidobacterium, and Lactobacillus, have been identified as key players in this transformation. nih.govwalshmedicalmedia.comresearchgate.net The deglycosylation primarily occurs at the C-3 and C-20 positions of the this compound backbone. nih.govwalshmedicalmedia.com
Conversion from Ginsenosides and Related Saponins (B1172615) (e.g., Rb1, Rb2, Rb3, Rc, Rd, Rg3, Rh2, Compound K)
The biotransformation of major this compound-type ginsenosides into this compound and its intermediate metabolites is a stepwise process.
Ginsenoside Rb1 can be metabolized to ginsenoside Rd, then to ginsenoside F2, and subsequently to Compound K (CK). nih.govjmb.or.kracs.org CK can then be further metabolized to this compound. nih.gov Some studies suggest an alternative pathway for Rb1 via gypenoside XVII and gypenoside LXXV to CK. nih.govacs.org
Ginsenoside Rb2 can be transformed into Compound O and then Compound Y. jmb.or.kracs.org Another pathway involves its conversion to ginsenoside Rd. jmb.or.kr
Ginsenoside Rc can be metabolized to Compound Mc1 and then Compound Mc. jmb.or.kracs.org It can also be converted to ginsenoside Rd. jmb.or.kr
Ginsenoside Rd is a key intermediate that can be converted to ginsenoside F2 and then Compound K. nih.govjmb.or.kr
Ginsenoside Rg3 can be metabolized to ginsenoside Rh2, which is then converted to this compound. nih.govscispace.comresearchgate.net
Compound K (CK) is a significant deglycosylated metabolite that is more readily absorbed than its parent ginsenosides. jmb.or.krmdpi.com It is formed from the hydrolysis of ginsenosides like Rb1, Rb2, and Rc and serves as a direct precursor to this compound in some metabolic pathways. frontiersin.orgnih.govjmb.or.kr
Table of Microbial Transformation Pathways of this compound-Type Ginsenosides
| Initial Ginsenoside | Intermediate Metabolites | Final Product (in this pathway) |
| Rb1 | Rd → F2 → Compound K | This compound |
| Rb2 | Compound O → Compound Y; or Rd | Compound K |
| Rc | Compound Mc1 → Compound Mc; or Rd | Compound K |
| Rd | F2 → Compound K | This compound |
| Rg3 | Rh2 | This compound |
| Compound K | - | This compound |
Microbial Production and Engineered Systems (e.g., Yeast Cell Factories)
The potential of this compound has spurred the development of microbial production systems to provide a sustainable and cost-effective source. Yeast, particularly Saccharomyces cerevisiae, has emerged as a promising chassis for producing this compound and its derivatives. scienceopen.comnih.govmdpi.comcolab.wsresearchgate.netacs.org
By introducing genes from P. ginseng encoding key enzymes like dammarenediol-II synthase and this compound synthase (CYP716A47), along with NADPH-cytochrome P450 reductase from Arabidopsis thaliana or P. ginseng, engineered yeast strains can produce this compound from simple sugars. oup.comscienceopen.comresearchgate.net Further metabolic engineering strategies, such as overexpressing genes in the mevalonate (B85504) pathway to increase precursor supply and optimizing fermentation conditions, have significantly enhanced production titers. nih.govacs.orgbiorxiv.org For instance, co-expression of the dammarenediol synthase gene and CYP716A47 in yeast has successfully yielded this compound without the need to supply the dammarenediol-II precursor externally. oup.comnih.gov Researchers have achieved this compound titers of up to 11.02 g/L in a 10-L bioreactor through extensive metabolic engineering of S. cerevisiae. nih.gov
Molecular and Cellular Mechanisms of Protopanaxadiol Action
Cell Cycle Regulation and Apoptosis Induction
Protopanaxadiol (B1677965) has been shown to exert its anticancer effects by intervening in the fundamental processes of cell division and programmed cell death.
G1 Phase Arrest Mechanisms
This compound has been observed to induce cell cycle arrest at the G1 phase in various cancer cell lines, including glioblastoma, colon cancer, and breast cancer cells. iiarjournals.orgspandidos-publications.commdpi.commdpi.comnih.gov This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.
In human glioblastoma cells, PPD treatment leads to a reduction in the protein level of cyclin D1, a key regulator of G1 phase progression. iiarjournals.orgiiarjournals.org This decrease in cyclin D1 contributes to the accumulation of cells in the G1 phase. iiarjournals.orgiiarjournals.org Similarly, in human breast cancer MCF-7 cells, high concentrations of PPD induce G0/G1 cell cycle arrest. mdpi.com This is accompanied by a decrease in the expression of cell cycle regulatory proteins such as CDK4 and cyclin D1, and an increase in the level of the tumor suppressor p53. mdpi.com In HCT116 colon cancer cells, PPD also causes an accumulation of cells in the G1 phase. spandidos-publications.commdpi.com
The following table summarizes the effects of this compound on G1 phase arrest in different cancer cell lines:
| Cell Line | Key Findings | References |
| Human Glioblastoma (U251-MG) | Increased cell population in G1 phase; Reduced protein level of cyclin D1. | iiarjournals.orgiiarjournals.org |
| Human Colon Cancer (HCT116) | Dose-dependent accumulation of cells in the G1/S phase. | spandidos-publications.com |
| Human Breast Cancer (MCF-7) | Induction of G0/G1 cell cycle arrest at high concentrations; Downregulation of CDK4 and cyclin D1; Upregulation of p53. | mdpi.com |
| Human Hepatocellular Carcinoma (SMMC7721) | Induction of cell cycle arrest in the G0-G1 phase. | spandidos-publications.com |
| Human Monocytic Leukemia (U937) | Induction of cell cycle arrest in the G1 phase. | spandidos-publications.com |
Apoptotic Signaling Pathways (e.g., Caspases, PARP, Cytochrome C Release)
This compound is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cells. This process is often mediated through the activation of a cascade of enzymes called caspases.
In human breast cancer MCF-7 cells, PPD treatment leads to the activation of caspase-9 and caspase-3, which subsequently causes the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. semanticscholar.orgnih.govwaocp.org This apoptotic induction can be blocked by a pan-caspase inhibitor, confirming the caspase-dependent nature of the process. semanticscholar.orgnih.gov Furthermore, PPD induces the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. semanticscholar.orgwaocp.orgplos.org Cytochrome c release is a critical step in the intrinsic apoptotic pathway, as it leads to the formation of the apoptosome and the activation of caspase-9.
Similar mechanisms have been observed in other cancer cell types. In human glioblastoma cells, PPD treatment results in the time-dependent proteolytic cleavage of PARP. iiarjournals.org In human melanoma cells, a glycosylated form of PPD was found to cause the release of cytochrome c into the cytoplasm and increase the expression of cleaved forms of PARP, caspase-3, caspase-7, and caspase-9. plos.org In human hepatoblastoma HepG2 cells, PPD treatment activates caspases-9 and -3, leading to PARP cleavage. scispace.com Studies in acute myeloid leukemia (AML) cells also show that PPD induces apoptosis. nih.gov
The table below details the key apoptotic events induced by this compound in different cancer cell lines:
| Cell Line | Apoptotic Events | References |
| Human Breast Cancer (MCF-7) | Activation of caspase-9 and -3; PARP cleavage; Mitochondrial membrane potential loss; Cytochrome C release. | semanticscholar.orgnih.govwaocp.org |
| Human Glioblastoma (U251-MG) | Proteolytic cleavage of PARP. | iiarjournals.org |
| Human Melanoma (SK-MEL-28) | Cytochrome C release; Increased cleaved PARP, caspase-3, -7, and -9. | plos.org |
| Human Hepatoblastoma (HepG2) | Activation of caspase-9 and -3; PARP cleavage. | scispace.com |
| Human Myeloid Leukemia (HL-60) | Activation of caspase-3; PARP cleavage; Cytochrome C release. | nih.gov |
| Acute Myeloid Leukemia (AML) | Induction of apoptosis. | nih.gov |
| Human Glioma (SF188) | Activation of caspases-3, -8, -7, and -9. | acs.orgacs.org |
Paraptosis Induction
In addition to apoptosis, this compound has been shown to induce another form of programmed cell death known as paraptosis in human colorectal cancer cells. ebi.ac.uknih.govnih.gov Paraptosis is characterized by the formation of large cytoplasmic vacuoles and mitochondrial swelling, and it occurs independently of caspase activation. nih.gov
Treatment of HCT-116 and SW-480 colorectal cancer cells with PPD leads to a significant increase in the percentage of cells with cytoplasmic vacuoles. ebi.ac.uknih.govresearchgate.net This vacuole formation can be inhibited by cycloheximide, a protein synthesis inhibitor, indicating that new protein synthesis is required for PPD-induced paraptosis. nih.gov Furthermore, PPD has been shown to induce mitochondrial swelling in isolated human liver mitochondria, another key feature of paraptosis. nih.govresearchgate.net This suggests that PPD can trigger cancer cell death through multiple pathways, including both caspase-dependent apoptosis and caspase-independent paraptosis. researchgate.netunimi.it
Modulation of Anti-apoptotic Proteins (e.g., Bcl-XL, MCL-1)
The pro-apoptotic effects of this compound are also mediated by its ability to downregulate anti-apoptotic proteins, which are often overexpressed in cancer cells and contribute to their survival and resistance to therapy.
In acute myeloid leukemia (AML) cells, PPD has been found to downregulate the expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL. frontiersin.orgresearcher.liferesearchgate.netnih.govresearchgate.net This downregulation is mediated through both the inhibition of transcription and a decrease in protein stability. frontiersin.orgresearcher.lifenih.gov Molecular docking studies suggest that PPD may directly bind to Mcl-1 and Bcl-xL, potentially accelerating their degradation. frontiersin.orgresearcher.life The reduction of these anti-apoptotic proteins plays a crucial role in PPD-induced apoptosis in AML cells. frontiersin.orgnih.gov
In human glioblastoma cells, PPD treatment results in a time-dependent reduction in the expression of the anti-apoptotic proteins XIAP, BCL2, and BCL-xL. iiarjournals.org Conversely, it induces an increase in the pro-apoptotic protein BAX. iiarjournals.org Similarly, in human breast cancer MCF-7 cells and human hepatoblastoma HepG2 cells, PPD treatment leads to the downregulation of Bcl-2 and the upregulation of Bax. semanticscholar.orgnih.govwaocp.orgscispace.com
The table below summarizes the modulation of anti-apoptotic proteins by this compound in various cancer cell lines:
| Cell Line | Modulated Anti-apoptotic Proteins | Effect | References |
| Acute Myeloid Leukemia (MOLM-13, THP-1, MV4-11) | Mcl-1, Bcl-xL | Downregulation | frontiersin.orgresearcher.lifenih.gov |
| Human Glioblastoma (U251-MG) | XIAP, BCL2, BCL-xL | Downregulation | iiarjournals.org |
| Human Breast Cancer (MCF-7) | Bcl-2 | Downregulation | semanticscholar.orgnih.govwaocp.org |
| Human Hepatoblastoma (HepG2) | Bcl-2 | Downregulation | scispace.com |
Intracellular Signaling Cascade Modulation
This compound's anticancer activity is further underscored by its ability to modulate key intracellular signaling pathways that are critical for cancer cell growth, survival, and proliferation.
MAPK/ERK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that is often aberrantly activated in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit this pathway in several cancer models.
In human colon cancer cells (HCT116), PPD effectively suppresses the MAPK/ERK signaling pathway. spandidos-publications.comresearchgate.net Transcriptome analysis of PPD-treated non-small cell lung cancer (NSCLC) cells (NCI-H1299) revealed that differentially expressed genes were primarily enriched in the MAPK signaling pathway. mdpi.com Further investigation showed that the phosphorylation of ERK and p38 MAPK was significantly reduced in PPD-treated cells. mdpi.com This inhibition of the ERK and p38 MAPK pathways is suggested as a potential mechanism for the development of PPD as a therapeutic agent for NSCLC. mdpi.com
While PPD generally inhibits the MAPK/ERK pathway, some studies have reported a transient or context-dependent activation. For instance, in human glioblastoma cells, PPD was observed to induce the phosphorylation of ERK, although the activation of cell death pathways was sustained over longer periods. iiarjournals.org In acute myeloid leukemia cells, PPD was found to increase the phosphorylation of ERK1/2, which may be a compensatory response to the inhibition of the PI3K/AKT/mTOR pathway. nih.gov In contrast, in human umbilical vein endothelial cells (HUVECs), PPD treatment increased the phosphorylation of ERK, suggesting a pro-angiogenic effect in this specific cell type under certain conditions. mdpi.com
The table below provides an overview of this compound's effect on the MAPK/ERK pathway in different cell types:
| Cell Type | Effect on MAPK/ERK Pathway | References |
| Human Colon Cancer (HCT116) | Inhibition | spandidos-publications.comresearchgate.net |
| Non-Small Cell Lung Cancer (NCI-H1299) | Inhibition (reduced phosphorylation of ERK and p38) | mdpi.com |
| Human Glioblastoma | Transient phosphorylation of ERK | iiarjournals.org |
| Acute Myeloid Leukemia | Increased phosphorylation of ERK1/2 | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased phosphorylation of ERK | mdpi.com |
MAPK/JNK Pathway Activation and Phosphorylation
This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of various cellular processes. Specifically, PPD has demonstrated the ability to modulate the phosphorylation of c-Jun N-terminal kinase (JNK). plos.org In some contexts, PPD treatment leads to the downregulation of LPS-induced phosphorylation of JNK and p38 MAPK. mdpi.com For instance, in RAW264.7 cells stimulated with lipopolysaccharide (LPS), treatment with PPD-enriched transgenic rice resulted in significant inhibition of JNK and p38 MAPK phosphorylation. mdpi.com
Conversely, in other cell types like human melanoma cells, a derivative of PPD, 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (GPD), has been found to increase the phosphorylation of JNK1/2 and its downstream substrate, c-Jun. plos.org This activation of the JNK pathway by GPD is linked to the induction of both autophagy and apoptosis. plos.org The phosphorylation of Bcl-2 by JNK can lead to its dissociation from Beclin-1, a key event in the initiation of autophagy. plos.orgnih.gov In studies on human melanoma cells, GPD was shown to increase the phosphorylation of Bcl-2, leading to the disassociation of the Bcl-2/Beclin-1 complex. nih.gov
Furthermore, research on the effects of 20(S)-Protopanaxadiol on RANKL-induced osteoclastogenesis demonstrated that PPD pretreatment significantly decreased the phosphorylation of ERK1/2, JNK1/2, and p38. frontiersin.org This indicates that PPD can inhibit the MAPK signaling pathway in this specific cellular process. frontiersin.org
The varied effects of PPD on the MAPK/JNK pathway, either inhibitory or activatory, suggest a context-dependent mechanism of action that is influenced by the specific cell type and the experimental conditions.
PI3K/Akt/mTOR Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. This compound has been identified as a significant regulator of this pathway. mdpi.comresearchgate.net Studies have shown that PPD can inhibit the PI3K/Akt/mTOR signaling pathway, leading to downstream effects such as the induction of apoptosis. mdpi.comfrontiersin.org
In human breast cancer cells (MCF-7), 20(S)-PPD was found to inhibit the PI3K/Akt/mTOR pathway and the phosphorylation of its downstream targets. mdpi.comresearchgate.net This inhibition was associated with the induction of G0/G1 cell cycle arrest and apoptosis. mdpi.com Similarly, in acute myeloid leukemia (AML) cells, 20(S)-PPD is suggested to induce apoptosis by inhibiting the PI3K/AKT/mTOR pathway. frontiersin.org
The regulatory effect of PPD on this pathway is also linked to autophagy. The mTOR component of the pathway is a key negative regulator of autophagy. nih.gov In human melanoma cells, a PPD derivative was shown to activate AMPKα, which in turn negatively regulated the phosphorylation of mTOR. plos.orgnih.gov This inhibition of mTOR signaling contributes to the induction of autophagy. nih.gov
Furthermore, in the context of chloroquine-induced toxicity in retinal pigment epithelial cells, PPD was found to inhibit the activity of the mechanistic target of rapamycin (mTORC). plos.orgnih.gov This action, mediated by the AMP-activated protein kinase (AMPK), contributes to the modulation of autophagy and the protection of cells from damage. nih.govresearchgate.net
The table below summarizes the effects of this compound on key proteins in the PI3K/Akt/mTOR pathway based on research findings.
| Cell Line | Treatment | Effect on PI3K/Akt/mTOR Pathway | Downstream Consequences | Reference |
| MCF-7 (Breast Cancer) | 20(S)-PPD | Inhibition of PI3K, Akt, and mTOR phosphorylation. | Induction of apoptosis and G0/G1 cell cycle arrest. | mdpi.comresearchgate.net |
| AML (Acute Myeloid Leukemia) | 20(S)-PPD | Inhibition of PI3K/AKT/mTOR pathway. | Induction of apoptosis. | frontiersin.org |
| SK-MEL-28 (Melanoma) | GPD (PPD derivative) | Activation of AMPKα, leading to decreased mTOR phosphorylation. | Induction of autophagy. | plos.orgnih.gov |
| ARPE-19 (Retinal Pigment Epithelial) | PPD | Inhibition of mTORC activity. | Modulation of autophagy. | plos.orgnih.gov |
NF-κB Signaling Pathway Modulation
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates inflammatory responses, cell survival, and proliferation. This compound has been shown to modulate the NF-κB signaling pathway, generally by inhibiting its activation. mdpi.comfrontiersin.org
In a study using RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS), PPD-enriched transgenic rice significantly downregulated LPS-induced NF-κB p65 phosphorylation. mdpi.com This indicates an anti-inflammatory effect by suppressing the activation of the NF-κB pathway. mdpi.com Similarly, in the context of RANKL-induced osteoclastogenesis, PPD was found to inhibit IκBα phosphorylation, a key step in the activation of the NF-κB pathway. frontiersin.org The inhibition of both the phosphorylation and degradation of IκBα is necessary to prevent NF-κB activation and its translocation to the nucleus. frontiersin.org
The inhibitory effect of PPD on the NF-κB pathway has also been observed in the context of cancer. Some ginsenosides (B1230088), which are precursors to PPD, have been shown to inhibit the NF-κB signaling pathway to suppress metastatic growth in hepatocellular carcinoma. nih.gov While direct evidence for PPD's role in this specific context is part of a broader class of compounds, the general trend points towards an inhibitory function. researchgate.net
The modulation of the NF-κB pathway by PPD highlights its potential as a regulator of inflammation and cellular processes linked to cancer progression.
STAT3 Pathway Targeting and Downstream Effects
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various oncogenic processes, including proliferation, migration, and survival. nih.gov this compound has been identified as a direct inhibitor of the STAT3 pathway. nih.govresearchgate.net
Research has shown that PPD can directly target the STAT3 protein. nih.govresearchgate.net Molecular docking and biacore experiments have revealed that PPD forms hydrogen bonds with specific amino acid residues (Gly583/Leu608/Tyr674) within the SH2 domain of STAT3. nih.govresearchgate.net This interaction inhibits the phosphorylation of STAT3 and its subsequent translocation from the cytoplasm to the nucleus. nih.govresearchgate.net By preventing nuclear translocation, PPD effectively blocks the transcriptional activity of STAT3. nih.gov
A key downstream target of STAT3 that is affected by PPD is Twist1, a protein involved in the epithelial-mesenchymal transition (EMT), a process that promotes tumor metastasis. nih.govresearchgate.net By inhibiting STAT3, PPD consequently inhibits the expression of Twist1. nih.govresearchgate.net This leads to an increase in the expression of E-cadherin and a decrease in vimentin (B1176767), markers associated with an epithelial and less migratory phenotype, respectively. nih.gov
In hepatocellular carcinoma (HCC) cells, PPD has been shown to inhibit proliferation, migration, and invasion in a dose-dependent manner through its action on the STAT3/Twist1 pathway. nih.gov Furthermore, a derivative of PPD, 20(S)-25-OCH3-PPD, has also been shown to inhibit STAT3 phosphorylation and IL-6-induced STAT3 activation in breast cancer and HepG2 cells, with low toxicity to normal liver cells. frontiersin.org
The table below summarizes the effects of this compound on the STAT3 pathway.
| Cell Line(s) | Key Finding | Downstream Effect | Reference |
| HepG2, PLC/PRF/5 (Hepatocellular Carcinoma) | PPD directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation and nuclear translocation. | Inhibition of Twist1 expression, leading to suppression of epithelial-mesenchymal transition (EMT), proliferation, and migration. | nih.govresearchgate.net |
| Breast Cancer and HepG2 cells | 20(S)-25-OCH3-PPD inhibits STAT3 phosphorylation and IL-6-induced STAT3 activation. | Blocks IL-6-induced STAT3 activation. | frontiersin.org |
Autophagy Modulation
Autophagy is a cellular process of self-degradation that is essential for maintaining cellular homeostasis. This compound has been shown to modulate autophagy, often leading to an enhancement of the autophagic flux. nih.govnih.govworldscientific.com
Autophagy Flux Enhancement
This compound can enhance autophagy flux, which is the complete process of autophagy from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. nih.govresearchgate.net In adult retinal pigment epithelial (ARPE)-19 cells, PPD was observed to alleviate chloroquine-induced toxicity by upregulating autophagy flux. nih.govresearchgate.net Chloroquine (B1663885) can cause an accumulation of autophagosomes by inhibiting their fusion with lysosomes. nih.gov PPD treatment was shown to restore the autophagic process in these cells. nih.gov
In these ARPE-19 cells, treatment with chloroquine led to an increase in the expression of LC3, Beclin-1, and p62, indicating a blockage in the later stages of autophagy. nih.gov Co-treatment with PPD, however, reduced the expression of these proteins back to normal levels. nih.gov Further experiments using bafilomycin A1, another inhibitor of autophagosome-lysosome fusion, confirmed that PPD increases autophagic flux. nih.gov
Interaction with Beclin-1 and Bcl-2
The interaction between Beclin-1, a key protein in the initiation of autophagy, and B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, is a critical regulatory point for both autophagy and apoptosis. This compound has been shown to modulate this interaction. nih.govresearchgate.net
In some cellular contexts, the binding of Bcl-2 to Beclin-1 inhibits the pro-autophagic function of Beclin-1. plos.orgnih.gov PPD can disrupt this interaction, thereby freeing Beclin-1 to initiate autophagy. researchgate.net In chloroquine-treated ARPE-19 cells, chloroquine enhanced the binding between Bcl-2 and Beclin-1. researchgate.netresearchgate.net PPD treatment was able to interrupt this chloroquine-induced association, thus protecting the cells. nih.gov This modulation of the Beclin-1/Bcl-2 interaction by PPD is mediated through the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) signaling axis. nih.govresearchgate.net
Furthermore, in human melanoma cells, the PPD derivative GPD was found to increase the phosphorylation of Bcl-2. nih.gov This phosphorylation, mediated by JNK, leads to the dissociation of Bcl-2 from Beclin-1, which in turn can induce autophagy and apoptosis. plos.orgnih.gov
Oxidative Stress and Reactive Oxygen Species Regulation
This compound plays a significant role in mitigating oxidative stress by regulating reactive oxygen species (ROS). researchgate.netkjorl.org It has been shown to decrease the production of cytosolic and mitochondrial ROS. researchgate.net This antioxidant effect is partly achieved through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. nih.govmdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.govmdpi.com Upon activation by PPD, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription. mdpi.comnih.gov
Studies have demonstrated that PPD can increase the levels of several antioxidant enzymes regulated by Nrf2, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) S-transferase (GST), and glutathione peroxidase (GPx), while also boosting levels of glutathione (GSH). nih.gov By enhancing these endogenous antioxidant defenses, PPD helps to protect cells from oxidative damage. researchgate.netspandidos-publications.com For instance, in human airway epithelial cells, PPD has been shown to inhibit lipopolysaccharide (LPS)-induced ROS production. kjorl.org Furthermore, PPD's ability to protect against glutamate-induced excitotoxicity is linked to its antioxidant effects and its capacity to enhance mitochondrial function by inhibiting ROS generation. researchgate.netspandidos-publications.com
The table below summarizes the effect of this compound on key markers of oxidative stress.
| Marker | Effect of this compound | Cellular Context |
| Reactive Oxygen Species (ROS) | Decrease | Cytosolic and mitochondrial. researchgate.net |
| Nrf2 | Increased nuclear translocation and activation | Leads to transcription of antioxidant genes. mdpi.comresearchgate.netnih.gov |
| Superoxide Dismutase (SOD) | Increased activity/levels | An antioxidant enzyme. nih.gov |
| Catalase (CAT) | Increased activity/levels | An antioxidant enzyme. nih.gov |
| Malondialdehyde (MDA) | Decrease | A marker of lipid peroxidation. researchgate.netmdpi.com |
| Nitric Oxide (NO) | Decrease in oxidative stress conditions | Can act as a free radical. researchgate.netmdpi.com |
Anti-inflammatory Signaling Pathways
This compound exhibits potent anti-inflammatory properties by modulating various signaling pathways and the production of inflammatory mediators. nih.govmdpi.comresearchgate.net
PPD has been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net In inflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) stimulation in RAW264.7 macrophage cells, PPD significantly reduces the production of NO and PGE2. researchgate.netresearcher.life This inhibitory effect is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. mdpi.comnih.gov By curbing the production of these mediators, PPD helps to dampen the inflammatory response.
A crucial aspect of PPD's anti-inflammatory action is its ability to regulate the expression of pro-inflammatory cytokines. researchgate.nettaylorandfrancis.commdpi.com Research has consistently shown that PPD can suppress the secretion and gene expression of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comresearchgate.netmdpi.com For example, in mice with type 2 diabetes, PPD ameliorated inflammatory responses by suppressing the secretion of TNF-α and IL-6. researchgate.net Similarly, in LPS-stimulated RAW264.7 cells, PPD treatment led to a marked decrease in the expression of these pro-inflammatory cytokines. mdpi.comsemanticscholar.org This regulation is often achieved through the inhibition of key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netresearcher.life
In addition to suppressing pro-inflammatory cytokines, there is evidence to suggest that this compound-type saponins (B1172615) can enhance the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). nih.gov IL-10 is a key regulatory cytokine that plays a critical role in suppressing inflammatory responses. researchgate.netwjgnet.com Studies on this compound-type saponins (PDS) have shown that they can increase the levels of IL-10 in cyclophosphamide-induced myelosuppression in mice. nih.gov This suggests that part of PPD's immunomodulatory effect may be attributed to its ability to promote the production of cytokines that actively resolve inflammation. researchgate.netnih.gov
The table below summarizes the effects of this compound on various inflammatory cytokines.
| Cytokine | Effect of this compound | Function |
| Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Pro-inflammatory. mdpi.comresearchgate.netmdpi.com |
| Interleukin-6 (IL-6) | Decrease | Pro-inflammatory. mdpi.comresearchgate.netmdpi.com |
| Interleukin-1β (IL-1β) | Decrease | Pro-inflammatory. mdpi.comnih.gov |
| Interleukin-10 (IL-10) | Increase | Anti-inflammatory. nih.gov |
Neurobiological Mechanisms
This compound also exerts significant effects on the central nervous system, influencing neurotransmitter systems that are crucial for mood regulation. core.ac.ukmdpi.com
PPD has been shown to modulate the levels of key monoamine neurotransmitters, including serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (NE). nih.govgoogle.com In models of depression, PPD treatment has been found to increase the levels of 5-HT and NE in the brain. core.ac.ukgoogle.com For instance, in corticosterone-induced cellular models of depression, PPD was able to ameliorate the decrease in 5-HT levels. researchgate.net Furthermore, studies in rats with chronic unpredictable mild stress-induced depression showed that PPD administration decreased the elevated levels of 5-HT and NE in the hippocampus and prefrontal cortex, suggesting a normalizing effect on neurotransmitter dysregulation. nih.gov Some research also indicates that PPD-type saponins may exert their antidepressant effects by selectively inhibiting the reuptake of 5-HT and NE. core.ac.uk
Oxidative Stress Alleviation in Neural Tissues
This compound (PPD) demonstrates significant neuroprotective properties through the mitigation of oxidative stress in neural tissues. researchgate.netnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological mechanism in numerous neurodegenerative disorders. mdpi.com The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and metabolic rate. mdpi.com
Research indicates that PPD functions as a potent antioxidant. researchgate.netnih.gov It actively scavenges both cytosolic and mitochondrial ROS, which are harmful byproducts of cellular metabolism that can damage lipids, proteins, and DNA, leading to neuronal dysfunction and death. researchgate.netnih.govmdpi.comnih.gov In cellular models of glutamate-induced excitotoxicity, a condition that causes neuronal damage through excessive stimulation, PPD's neuroprotective effects are largely attributed to its ability to counteract oxidative stress. nih.govnih.gov
Studies using animal models have further substantiated these findings. In a mouse model of chronic social defeat stress, chronic treatment with PPD was found to normalize the levels of key oxidative stress markers in the hippocampus. nih.gov Specifically, it modulated the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and reduced lipid peroxidation, a marker of cellular damage. nih.gov Similarly, in a corticosterone-induced cellular stress model, PPD treatment successfully ameliorated the increased levels of nitric oxide (NO) and malondialdehyde (MDA), another indicator of lipid peroxidation. mdpi.comnih.gov A related compound, panaxadiol, has also been shown to inhibit the elevation of MDA while increasing SOD and catalase levels in the cerebral cortex of mice following cerebral ischemia/reperfusion injury. nih.gov This evidence collectively highlights PPD's role in maintaining redox homeostasis within the central nervous system, thereby protecting neural tissues from oxidative damage. researchgate.net
Table 1: Effect of this compound on Oxidative Stress Markers
| Model System | Stressor | Biomarker Measured | Observed Effect of PPD | Reference |
| HT22 Cellular Model | Corticosterone (B1669441) | Nitric Oxide (NO) | Ameliorated increase | mdpi.comnih.gov |
| HT22 Cellular Model | Corticosterone | Malondialdehyde (MDA) | Ameliorated increase | mdpi.comnih.gov |
| PC12 Cells | Glutamate | Cytosolic & Mitochondrial ROS | Scavenged/Reduced | nih.govnih.gov |
| Chronic Social Defeat Stress (Mice) | Psychosocial Stress | Superoxide Dismutase (SOD) | Normalized levels | nih.gov |
| Chronic Social Defeat Stress (Mice) | Psychosocial Stress | Catalase | Normalized levels | nih.gov |
| Chronic Social Defeat Stress (Mice) | Psychosocial Stress | Lipid Peroxidation | Ameliorated alterations | nih.gov |
BDNF/TrkB Pathway Enhancement
This compound exerts its neuroprotective and potential antidepressant-like effects in part by modulating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. nih.gov BDNF is a critical neurotrophin involved in neuronal survival, differentiation, growth, and synaptic plasticity. mdpi.com It initiates its signaling cascade by binding to its high-affinity receptor, TrkB. mdpi.com This binding event triggers the autophosphorylation of TrkB and the subsequent activation of several downstream intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. mdpi.com
Disruptions in the BDNF/TrkB signaling pathway are implicated in the pathophysiology of stress-related disorders and depression. mdpi.com Research has shown that exposure to chronic stress can significantly downregulate the expression of key proteins in this cascade. nih.gov In a mouse model of chronic social defeat stress, PPD administration was found to counteract these negative changes. nih.gov Western blot analysis of hippocampal tissue revealed that PPD treatment significantly ameliorated the stress-induced downregulation of BDNF, the ratio of phosphorylated TrkB (p-TrkB) to total TrkB, the ratio of phosphorylated Akt (p-Akt) to total Akt, and the ratio of phosphorylated mTOR (p-mTOR) to total mTOR. nih.gov
The enhancement of this pathway by PPD suggests a mechanism for promoting neuronal resilience and plasticity. nih.gov By restoring the functionality of the BDNF/TrkB cascade and its downstream effectors like PI3K, Akt, and mTOR, PPD may help mitigate the detrimental effects of chronic stress on the brain. nih.govresearchgate.net
Table 2: Impact of this compound on BDNF/TrkB Pathway Proteins in Stress Models
| Protein | Condition | Effect of Stress | Effect of PPD Treatment | Reference |
| BDNF | Chronic Social Defeat Stress | Downregulated | Ameliorated downregulation | nih.gov |
| p-TrkB/TrkB | Chronic Social Defeat Stress | Downregulated | Ameliorated downregulation | nih.gov |
| p-Akt/Akt | Chronic Social Defeat Stress | Downregulated | Ameliorated downregulation | nih.gov |
| p-mTOR/mTOR | Chronic Social Defeat Stress | Downregulated | Ameliorated downregulation | nih.gov |
Brain-Type Creatine (B1669601) Kinase Activation
A novel mechanism of action for this compound involves its direct interaction with and activation of brain-type creatine kinase (CK-BB). nih.govacs.org CK-BB is a crucial enzyme for maintaining energy homeostasis in the brain. acs.org It is a key component of the phosphocreatine-creatine kinase system, which is responsible for the rapid regeneration of adenosine (B11128) triphosphate (ATP) from phosphocreatine, thereby buffering cellular energy levels, particularly in tissues with high and fluctuating energy demands like the brain. nih.govacs.org
Deficiencies in creatine kinase activity or expression have been associated with several neurodegenerative and psychiatric conditions, underscoring its importance in brain health. acs.org Studies have identified PPD as a direct binding partner of CK-BB. nih.govacs.org Techniques such as biolayer interferometry have confirmed a strong and direct interaction between PPD and recombinant human CK-BB. researchgate.netacs.org
Furthermore, enzyme activity assays have demonstrated that this binding leads to a functional consequence: PPD enhances the enzymatic activity of CK-BB in vitro. acs.orgresearchgate.net By activating CK-BB, PPD may help to improve brain energy metabolism. researchgate.net This mechanism is proposed to underlie some of PPD's beneficial effects, such as the amelioration of cognitive deficits and depression-like behaviors observed in animal models. researchgate.netacs.org The ability of PPD to directly target and boost the activity of a key enzyme in cerebral bioenergetics represents a significant aspect of its neuroprotective profile. acs.orgacs.org
Mitochondrial Dysfunction Amelioration
This compound plays a critical role in preserving neuronal health by ameliorating mitochondrial dysfunction. researchgate.netnih.gov Mitochondria are central to cell survival, governing energy production, redox signaling, and apoptosis. researchgate.netnih.gov Their dysfunction is a common feature in neuronal injury and neurodegenerative diseases. researchgate.netnih.gov PPD exerts its protective effects by targeting multiple aspects of mitochondrial homeostasis. researchgate.netnih.govspandidos-publications.com
One key mechanism is the modulation of the SIRT1/PGC-1α signaling pathway. researchgate.netmdpi.comnih.gov Sirtuin1 (SIRT1) and its downstream target, peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), are master regulators of mitochondrial biogenesis and function. mdpi.comnih.gov In both in vivo and in vitro models of depression and neuronal damage, PPD treatment was shown to activate SIRT1 and PGC-1α. mdpi.comnih.gov This activation helps alleviate mitochondrial dysfunction and promotes the clearance of damaged mitochondria. mdpi.comnih.govresearchgate.net PPD also attenuates excessive mitochondrial fission by reducing the expression of dynamin-related protein 1 (DRP1), a key protein in the mitochondrial division process. researchgate.netmdpi.comnih.gov The protective effect of PPD on mitochondria is significantly weakened when SIRT1 expression is inhibited, confirming the importance of this pathway. researchgate.netmdpi.comnih.gov
PPD also directly counters stress-induced mitochondrial damage. In cellular models, it has been shown to reduce the production of mitochondrial ROS, prevent the loss of mitochondrial membrane potential (MMP), and preserve mitochondrial mass. nih.govmdpi.comspandidos-publications.com In models of Parkinson's disease, PPD protected against MPP+-induced mitochondrial dysfunction and modulated the expression of apoptosis-related proteins such as Bax, Bcl-2, and caspase-3, further preventing cell death. nih.gov
Table 3: this compound's Effects on Mitochondrial Function and Related Proteins
| Model System | Stressor | Parameter/Protein | Observed Effect of PPD | Reference |
| HT22 Cells / CUMS Mice | Corticosterone / Stress | SIRT1 Expression/Activity | Increased / Activated | mdpi.comnih.gov |
| HT22 Cells / CUMS Mice | Corticosterone / Stress | PGC-1α Expression/Activity | Increased / Activated | mdpi.comnih.gov |
| HT22 Cells / CUMS Mice | Corticosterone / Stress | DRP1 Expression | Decreased | mdpi.comnih.gov |
| HT22 Cells | Corticosterone | Mitochondrial ROS | Reduced | mdpi.comnih.gov |
| HT22 Cells / PC12 Cells | Corticosterone / Glutamate | Mitochondrial Membrane Potential (MMP) | Restored / Increased | nih.govmdpi.comspandidos-publications.com |
| PC12 Cells | Glutamate | Mitochondrial Mass | Enhanced / Preserved | nih.govspandidos-publications.com |
| Parkinson's Disease Model | MPP+ | Bax / Caspase-3 Expression | Reduced | nih.gov |
| Parkinson's Disease Model | MPP+ | Bcl-2 Expression | Reduced abnormal expression | nih.gov |
Pharmacological Activities of Protopanaxadiol in Pre Clinical Models
Antineoplastic and Antiproliferative Activities (In vitro and Animal Models)
Protopanaxadiol (B1677965) has demonstrated notable antineoplastic and antiproliferative activities across a spectrum of cancer types. researchgate.netnih.gov Its efficacy has been observed in various cancer cell lines and further substantiated in animal xenograft models, highlighting its potential as a multifaceted anticancer compound.
Efficacy in Various Cancer Cell Lines (e.g., Colorectal, Melanoma, Hepatocellular Carcinoma, Acute Myeloid Leukemia)
In vitro studies have consistently shown the inhibitory effects of PPD on the proliferation of numerous cancer cell lines.
Colorectal Cancer: PPD has been shown to inhibit the proliferation of human colorectal cancer cell lines, including HCT-116 and HT-29. nih.govjocpr.comnih.gov Studies have indicated that PPD can induce cell cycle arrest and apoptosis in these cells. spandidos-publications.comnih.gov For instance, in HCT-116 cells, PPD exhibited a concentration-dependent inhibition of proliferation. semanticscholar.orgmdpi.com Deglycosylation products of certain ginsenosides (B1230088), which lead to the formation of PPD, have also shown significant growth inhibition in these cell lines. nih.gov
Melanoma: Research has demonstrated the anticancer properties of a PPD-related compound, 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (GPD), in human melanoma cells. nih.gov GPD was found to inhibit cell proliferation and anchorage-independent growth of melanoma cells in a dose-dependent manner. nih.gov This inhibition is mediated through the induction of both autophagy and apoptosis. nih.gov Another study reported that PPD has anti-melanogenic effects. mdpi.com
Hepatocellular Carcinoma (HCC): PPD has shown potent inhibitory effects on the proliferation and migration of hepatocellular carcinoma cell lines, such as HepG2 and PLC/PRF/5. researchgate.netnih.gov Its mechanism of action in HCC involves the inhibition of proliferation, migration, and invasion in a dose-dependent manner. researchgate.netnih.gov Studies have also highlighted that PPD can induce apoptosis in HepG2 cells by targeting the cell membrane. researchgate.net Furthermore, research suggests that fasting can significantly sensitize HCC cells to the antitumor effects of 20(S)-PPD. phiab.com
Acute Myeloid Leukemia (AML): 20(S)-PPD has been shown to effectively inhibit the proliferation and induce apoptosis in AML cells, including patient samples. nih.gov The mechanism involves the inhibition of the PI3K/AKT/mTOR pathway and the activation of the PERK/ATF4/CHOP pathway. nih.gov Further studies have confirmed that 20(S)-PPD induces apoptosis in AML cells by down-regulating the protein and transcript levels of Bcl-XL and MCL-1. nih.govfrontiersin.org
Below is an interactive table summarizing the in vitro antiproliferative effects of this compound on various cancer cell lines.
| Cancer Type | Cell Line(s) | Observed Effects | Key Findings | Citations |
| Colorectal Cancer | HCT-116, HT-29 | Inhibition of proliferation, induction of apoptosis and cell cycle arrest. | PPD and its derivatives demonstrate dose-dependent inhibitory effects. HT-29 cells appear more sensitive than HCT-116 cells. | spandidos-publications.comnih.govjocpr.comnih.govnih.govsemanticscholar.orgmdpi.com |
| Melanoma | SK-MEL-28 | Inhibition of proliferation, induction of autophagy and apoptosis. | A PPD-related compound, GPD, was shown to be effective. | nih.gov |
| Hepatocellular Carcinoma | HepG2, PLC/PRF/5 | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | PPD targets the cell membrane and the STAT3 pathway. Fasting enhances its antitumor effects. | researchgate.netnih.govresearchgate.netphiab.com |
| Acute Myeloid Leukemia | AML cells (including patient samples) | Inhibition of proliferation, induction of apoptosis. | Mediated through inhibition of PI3K/AKT/mTOR and Bcl-XL/MCL-1 and activation of PERK/ATF4/CHOP pathways. | nih.govnih.govfrontiersin.org |
Tumor Growth Inhibition in Xenograft Models
The antitumor activity of PPD observed in vitro has been corroborated by in vivo studies using xenograft models.
In a xenograft model using HCT116 human colon cancer cells, PPD treatment significantly inhibited tumor growth in athymic nude mice. spandidos-publications.comnih.gov The tumor size was markedly reduced after treatment with PPD. nih.gov
Studies on castration-resistant prostate cancer (CRPC) have also demonstrated the efficacy of PPD. In a LNCaP xenograft model, PPD delayed the castration-resistant regrowth of tumors following androgen deprivation. nih.govplos.org Furthermore, in a 22Rv1 xenograft model of castration-resistant tumors, PPD significantly inhibited tumor growth. nih.govplos.org Another study using a C4-2 CRPC xenograft model showed that PPD treatment inhibited tumor growth by 53%. oncotarget.com
In a hepatocellular carcinoma xenograft model using PLC/PRF/5 cells, PPD was found to inhibit both tumor volume and lung metastasis. researchgate.netnih.gov
The following table provides an overview of the tumor growth inhibition by this compound in xenograft models.
| Cancer Type | Xenograft Model | Key Findings | Citations |
| Colon Cancer | HCT116 | Significant inhibition of tumor growth in athymic nude mice. | spandidos-publications.comnih.gov |
| Prostate Cancer | LNCaP, 22Rv1, C4-2 | Delayed castration-resistant regrowth and inhibited growth of castration-resistant tumors. | nih.govplos.orgoncotarget.com |
| Hepatocellular Carcinoma | PLC/PRF/5 | Inhibition of tumor volume and lung metastasis. | researchgate.netnih.gov |
Epithelial-Mesenchymal Transition Inhibition
This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis.
In non-small cell lung cancer (NSCLC) cells, 20(S)-PPD effectively prevented angiotensin II-induced EMT, as indicated by the upregulation of E-cadherin and downregulation of vimentin (B1176767). nih.govfrontiersin.org This inhibitory effect was linked to the downregulation of SIRT1. nih.govfrontiersin.org
In hepatocellular carcinoma cells, PPD was found to alter the expression of EMT markers by increasing E-cadherin expression and decreasing vimentin expression. researchgate.netnih.gov This effect is mediated through the STAT3/Twist1 pathway. researchgate.net
Furthermore, in colorectal carcinoma cells, 20(S)-PPD has been found to inhibit the EMT process by regulating the expression of retinoid X receptor alpha (RXRα). nih.gov
Chemosensitization Studies (e.g., in combination with fluorouracil)
PPD has demonstrated the ability to enhance the efficacy of conventional chemotherapy drugs.
In studies involving colorectal cancer, PPD significantly enhanced the anticancer effects of fluorouracil (5-FU). semanticscholar.orgmdpi.comnih.gov Co-administration of PPD and 5-FU resulted in a significantly greater inhibition of HCT-116 cell proliferation compared to 5-FU alone. semanticscholar.orgmdpi.com This combination also led to a significant increase in apoptotic cells. nih.gov In vivo data from a xenograft mouse model confirmed that the co-administration of PPD and 5-FU very significantly reduced tumor size compared to 5-FU alone. semanticscholar.org
Anti-inflammatory Effects (In vitro and Animal Models)
This compound exhibits significant anti-inflammatory properties, which have been demonstrated in various preclinical models. mdpi.comnih.gov
Inhibition of Inflammatory Responses
PPD has been shown to suppress inflammatory responses by modulating the production of inflammatory mediators and regulating key signaling pathways.
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have shown that a this compound saponin (B1150181) fraction (PPD-SF) can dose-dependently suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.gov This suppression is associated with the downregulation of the mRNA expression of their corresponding genes. nih.gov
Further research has shown that both 20S- and 20R-epimers of this compound can inhibit the release of the inflammatory cytokine interleukin-6 (IL-6). thieme-connect.com The 20S-epimers were also found to inhibit the release of prostaglandin E2, while the 20R-epimers inhibited the release of TNF-α. thieme-connect.com
In an animal model of gastritis induced by HCl/ethanol, PPD-SF was found to suppress gastritis symptoms. nih.gov Another study in a mouse model of titanium particle-induced osteolysis showed that 20(S)-PPD inhibited osteoclastogenesis and the secretion of inflammatory cytokines by suppressing the MAPK and NF-κB signaling pathways. nih.gov
The table below summarizes the anti-inflammatory effects of this compound.
| Model | Key Findings | Citations |
| In vitro (LPS-stimulated RAW264.7 cells) | Dose-dependent suppression of NO, TNF-α, and PGE2 production. Downregulation of corresponding gene expression. | nih.gov |
| In vitro (LPS-stimulated RAW264.7 cells) | Inhibition of IL-6 release by both 20S and 20R epimers. Inhibition of PGE2 by 20S epimers and TNF-α by 20R epimers. | thieme-connect.com |
| Animal Model (HCl/ethanol-induced gastritis) | Suppression of gastritis symptoms. | nih.gov |
| Animal Model (Titanium particle-induced osteolysis) | Inhibition of osteoclastogenesis and inflammatory cytokine release via MAPK and NF-κB pathways. | nih.gov |
Neuropharmacological Activities (In vitro and Animal Models)
Antidepressant-like Effects
This compound (PPD) has demonstrated significant antidepressant-like effects in a variety of preclinical models, suggesting its potential as a therapeutic agent for mood disorders. nih.govtaylorandfrancis.com These effects appear to be mediated through multiple neurobiological mechanisms, including the modulation of neurotransmitter systems, regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and enhancement of neuroplasticity.
In animal models of depression, such as the tail suspension test, forced swimming test, and olfactory bulbectomy model, orally administered 20(S)-protopanaxadiol (S111) exhibited antidepressant-like activity comparable to the conventional antidepressant fluoxetine. nih.gov Similarly, in a chronic social defeat stress (CSDS) mouse model, chronic PPD treatment ameliorated depression-like behaviors, including social avoidance and anhedonia. nih.gov
One of the key mechanisms underlying PPD's antidepressant effects is its influence on monoamine neurotransmitters. In olfactory bulbectomized animals, S111 treatment led to higher levels of monoamine neurotransmitters in the brain. nih.gov Further studies have shown that PPD can increase the levels of 5-hydroxytryptamine (5-HT) and norepinephrine (B1679862) (NE) in the hippocampus of mice subjected to CSDS. nih.govcore.ac.uk In vitro assays have indicated that S111 has a mild inhibitory effect on monoamine reuptake, although this action is considered weak, suggesting that other mechanisms are likely more prominent. nih.gov
PPD also appears to regulate the HPA axis, which is often dysregulated in depression. In bulbectomized animals, S111 significantly reduced serum corticosterone (B1669441) concentrations. nih.gov This finding is supported by studies in CSDS-exposed mice, where chronic PPD treatment normalized elevated serum corticosterone levels. nih.gov
Furthermore, PPD exerts its antidepressant-like effects by promoting neuroplasticity and cell survival pathways. In a corticosterone-induced HT22 cellular model of depression, 20(S)-Protopanaxadiol ameliorated the decrease in cell viability and 5-HT levels. nih.govresearchgate.net It also mitigated the increase in nitric oxide (NO) and malondialdehyde (MDA), indicating a reduction in oxidative stress. nih.govresearchgate.net In vivo, PPD treatment has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF) and activate its receptor, TrkB. nih.gov This activation subsequently stimulates downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which are crucial for neuronal survival and synaptic plasticity. nih.gov Additionally, PPD has been identified as an activator of brain-type creatine (B1669601) kinase (CK-BB), an enzyme involved in brain energy homeostasis, suggesting another potential mechanism for its antidepressant action. acs.org
Neuroprotection
This compound (PPD) has demonstrated significant neuroprotective properties in both in vitro and in vivo models, suggesting its potential to mitigate neuronal damage associated with various neurological insults. researchgate.netnih.gov Its protective mechanisms are multifaceted, primarily involving the attenuation of mitochondrial dysfunction, reduction of oxidative stress, and inhibition of apoptosis.
In cellular models, PPD has shown the ability to protect neurons from excitotoxicity and oxidative damage. For instance, 20(S)-PPD has been found to be effective against glutamate-induced excitotoxicity in PC12 cells. researchgate.net The neuroprotective effect in this context is linked to the improvement of mitochondrial function and antioxidant activity. researchgate.net PPD can ameliorate the decrease in cell viability and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in neuronal cells exposed to stressors like corticosterone. nih.govresearchgate.net
A key aspect of PPD's neuroprotective action is its ability to preserve mitochondrial integrity and function. In a corticosterone-induced HT22 cellular model, 20(S)-Protopanaxadiol was shown to alleviate the increase in mitochondrial ROS, prevent the loss of mitochondrial membrane potential, and reduce apoptosis. nih.gov Furthermore, PPD has been found to attenuate mitochondrial dysfunction mediated by dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission. nih.govnih.gov This effect is modulated through the SIRT1/PGC-1α signaling pathway, which plays a crucial role in mitochondrial biogenesis and function. nih.govnih.gov By inhibiting SIRT1, the protective effect of PPD on mitochondria is significantly diminished. nih.gov
In animal models, PPD has shown promise in protecting against neuronal damage associated with conditions like depression. In a chronic unpredictable mild stress (CUMS)-induced mouse model, 20(S)-Protopanaxadiol ameliorated hippocampal neuronal damage. nih.gov This was accompanied by the activation of sirtuin1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator-1-alpha (PGC-1α) in the hippocampus, leading to reduced mitochondrial dysfunction. nih.govnih.gov The neuroprotective effects of PPD are also linked to its ability to reduce oxidative stress markers, such as malondialdehyde (MDA), in the brain. nih.gov
Metabolic Regulatory Effects (In vitro and Animal Models)
Glucose Metabolism Modulation
This compound (PPD) and its related saponins (B1172615) have demonstrated significant beneficial effects on glucose metabolism in preclinical studies, suggesting their potential as agents for managing conditions like type 2 diabetes mellitus (T2DM). frontiersin.orgfrontiersin.org These effects are mediated through various mechanisms, including improved glucose tolerance, enhanced insulin (B600854) sensitivity, and regulation of key enzymes involved in hepatic glucose metabolism.
In high-fat diet/streptozocin-induced T2DM mice, both low and high doses of PPD significantly reduced fasting blood glucose levels. frontiersin.org Furthermore, PPD treatment improved glucose tolerance, as evidenced by glucose tolerance tests (GTT), and enhanced insulin sensitivity, as shown by insulin tolerance tests (ITT). frontiersin.org
At the molecular level, PPD appears to modulate hepatic glucose metabolism by influencing the expression of critical regulatory genes. In the livers of diabetic mice, PPD treatment has been shown to down-regulate the gene expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), phosphoenolpyruvate (B93156) carboxykinase (PEPCK), and glucose-6-phosphatase (G6Pase). frontiersin.org These enzymes are key players in gluconeogenesis, the process of synthesizing glucose in the liver. By suppressing their expression, PPD helps to reduce excessive hepatic glucose production, a common feature of T2DM. frontiersin.orgnih.gov
The mechanisms underlying PPD's effects on glucose metabolism also involve the activation of key signaling pathways. For instance, ginsenoside compound K, a final metabolic product of this compound saponins, has been shown to improve insulin sensitivity through the activation of the PI3K/Akt signaling pathway in diabetic rats. frontiersin.org Additionally, the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is implicated in the metabolic benefits of PPD and its derivatives. nih.gov Activation of AMPK can lead to improved glucose uptake and utilization.
Lipid Metabolism Regulation
This compound (PPD) has been shown to exert regulatory effects on lipid metabolism in both in vitro and in vivo preclinical models, indicating its potential to address dyslipidemia and related metabolic disorders. frontiersin.orgresearchgate.net These effects are achieved through the modulation of serum lipid profiles, regulation of genes involved in lipid metabolism, and activation of key signaling pathways.
In animal models of metabolic disease, PPD has demonstrated the ability to improve lipid profiles. In high-fat diet/streptozocin-induced type 2 diabetic mice, PPD treatment led to a reduction in serum levels of total cholesterol (TC) and triglycerides (TG). frontiersin.org Similarly, in hyperlipidemic apoE knockout mice, this compound-type ginsenosides were effective in lowering plasma TG concentrations. nih.gov
The regulatory effects of PPD on lipid metabolism extend to the cellular and molecular levels. In a mouse model of non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet, PPD treatment resulted in reduced liver weight and less severe hepatosteatosis. researchgate.net This was associated with the reversal of down-regulated activation of AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) expression in the liver. researchgate.net The AMPK/SIRT1 signaling pathway is a critical regulator of lipid metabolism, and its activation by PPD appears to be a key mechanism for its anti-steatotic effects. researchgate.net In vitro experiments using hepatocytes have confirmed that PPD can ameliorate lipid accumulation, and this effect is diminished by inhibitors of AMPK or SIRT1. researchgate.net
Furthermore, PPD influences the expression of genes involved in lipid metabolism. In the livers of diabetic mice, PPD treatment has been shown to facilitate the expression of genes involved in lipid metabolism, such as microsomal triglyceride transfer protein (MTP). frontiersin.org In vitro studies with ginsenoside compound K, a metabolite of PPD-type ginsenosides, have shown that it can inhibit the protein expression of PLA2G16, an enzyme involved in the biosynthesis of free fatty acids, in a dose-dependent manner. sci-hub.se This suggests that PPD and its metabolites can directly impact the enzymatic machinery of lipid synthesis.
Anti-adipogenic Activity
This compound (PPD) has demonstrated notable anti-adipogenic effects in pre-clinical studies. In a study utilizing 3T3-L1 preadipocytes, a common in vitro model for studying adipogenesis, extracts from transgenic rice containing PPD were found to significantly reduce the accumulation of lipids. nih.govnih.gov This was achieved without affecting cell viability. nih.govnih.gov The underlying mechanism involves the suppression of key adipogenic transcription factors, namely CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ). nih.govnih.gov The inhibition of these master regulators of adipogenesis leads to a downstream decrease in the expression of several adipogenesis-related mRNAs, including adiponectin, sterol regulatory element-binding protein 1 (SREBP-1), glucose transport member 4 (Glut4), and fatty acid synthase (FAS). nih.govnih.gov
Furthermore, research on ginsenoside Rg3, which is metabolized from PPD-type ginsenosides, also supports the anti-adipogenic potential of this compound family. frontiersin.org Rg3 was found to inhibit the differentiation of human preadipocytes and dose-dependently reduce fat accumulation in 3T3-L1 cells. frontiersin.org This effect was associated with a decrease in the expression of PPAR-γ, C/EBP-α, FAS, and perilipin. frontiersin.org Interestingly, while having an anti-adipogenic effect, Rg3 was observed to slightly increase the proliferation of 3T3-L1 cells. frontiersin.org Another study using a mixture of this compound type ginsenosides, Rg5:Rk1, also showed an inhibition of lipid droplet accumulation and a decrease in triglyceride content in 3T3-L1 adipocytes. ijbiotech.com This was accompanied by a dose-dependent decrease in the expression of STAT3, PPARγ, and C/EBPα. ijbiotech.com
The anti-adipogenic activity of PPD-enriched extracts has also been linked to the regulation of the ERK 1/2 pathway, an important signaling cascade in adipogenesis. nih.gov Additionally, treatment with a PPD-containing rice seed extract was shown to markedly reduce the cell population in the G2/M phase of the cell cycle. nih.govnih.gov
Table 1: Effects of this compound and Related Ginsenosides on Adipogenesis in 3T3-L1 Cells
| Compound/Extract | Model | Key Findings | Reference |
| This compound (PPD)-enriched rice extract | 3T3-L1 preadipocytes | Reduced lipid accumulation; Suppressed PPARγ and C/EBPα activation; Inhibited adipogenesis-related mRNA expression. | nih.govnih.gov |
| Ginsenoside Rg3 | 3T3-L1 preadipocytes | Dose-dependently inhibited fat accumulation; Decreased expression of PPAR-γ, C/EBP-α, FAS, and perilipin. | frontiersin.org |
| Ginsenoside Rg5:Rk1 | 3T3-L1 adipocytes | Inhibited lipid droplet accumulation; Decreased triglyceride content; Reduced expression of STAT3, PPARγ, and C/EBPα. | ijbiotech.com |
| PPD-enriched rice extract | 3T3-L1 cells | Regulated ERK 1/2 pathway; Reduced cell population in G2/M phase. | nih.gov |
Angiogenic and Wound Healing Promotion (In vitro and Animal Models)
This compound has been shown to promote angiogenesis and accelerate wound healing in both in vitro and in vivo models. nih.govmdpi.com In genetically diabetic mice (db/db mice), topical administration of PPD accelerated wound closure, with higher doses leading to significantly narrower wound areas. nih.gov This was accompanied by enhanced angiogenesis in the wound tissue. nih.gov Similarly, in a streptozotocin (B1681764) (STZ)-treated mouse model of skin wounds, PPD treatment accelerated wound healing. mdpi.com The beneficial effects of PPD on wound healing are attributed to its ability to stimulate angiogenesis, which is a crucial process for tissue regeneration. mdpi.com
In vitro studies using human umbilical vein endothelial cells (HUVECs) have provided further insight into the pro-angiogenic mechanisms of PPD. nih.govmdpi.com PPD was found to promote the proliferation and migration of HUVECs, even under high glucose conditions, which are known to impair these processes. mdpi.com
Endothelial Cell Proliferation and Migration
PPD has been observed to stimulate the proliferation and migration of endothelial cells, which are key events in the process of angiogenesis. nih.govmdpi.comnih.gov In studies using HUVECs, PPD treatment led to increased cell proliferation. nih.govmdpi.com Furthermore, cell scratch assays confirmed that PPD enhances the migration of HUVECs, a critical step in the formation of new blood vessels. mdpi.comnih.gov One study found that treatment with 10 mg/L of PPD resulted in the most significant migration rate, with the wounded region showing substantial healing within 6 hours. nih.gov The pro-migratory effect of PPD is thought to be mediated through the activation of various signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. nih.gov
Tube Formation Enhancement
A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional tube-like structures. PPD has been shown to enhance this process in vitro. nih.govresearchgate.net In HUVECs cultured on Matrigel, PPD treatment increased the formation of tube networks in a concentration-dependent manner. nih.gov One study reported a 29.53% increase in tube formation with PPD treatment. researchgate.net This effect is linked to the upregulation of vascular endothelial growth factor (VEGF) secretion and mRNA expression. nih.gov The enhancement of tube formation by PPD is also associated with the phosphorylation of p38 and ERK, as the use of specific inhibitors for these pathways suppressed the PPD-induced tube formation. researchgate.net
Anti-fatigue Effects (Animal Models)
Pre-clinical studies in animal models suggest that this compound possesses anti-fatigue properties. nih.govnih.gov However, the research in this area presents some conflicting results. One study investigating the anti-fatigue effects of PPD and its counterpart, protopanaxatriol (B1242838) (PPT), in mice using the weight-loaded swimming (WLS) test found that PPD did not significantly increase the swimming time. nih.govjst.go.jp In contrast, PPT, another metabolite of ginsenosides, showed a significant anti-fatigue effect. nih.govjst.go.jp Despite not affecting swimming time, PPD did inhibit the WLS-induced increase in stress-related biomarkers such as corticosterone, lactate (B86563), and lactate dehydrogenase (LDH), and prevented the reduction in glucose levels. nih.gov This suggests that while PPD may not enhance physical endurance in this specific test, it may still have a role in mitigating the physiological stress associated with fatigue. Another study highlighted that PPD has various biological activities, including anti-fatigue properties, and has been investigated for its potential antidepressant-like effects in rats under chronic stress. nih.gov
Anti-fibrosis Effects (Animal Models)
This compound has demonstrated significant anti-fibrotic effects in animal models of liver and pulmonary fibrosis. In a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4), administration of PPD ameliorated liver fibrosis and reduced collagen deposition. nih.gov PPD treatment also improved liver function, as indicated by reduced levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov The anti-fibrotic mechanism of PPD in the liver involves the inhibition of hepatic stellate cell (HSC) activation, a key event in liver fibrosis. nih.gov This is achieved, at least in part, by suppressing the Wnt/β-catenin signaling pathway through the demethylation of the Wnt inhibitory factor 1 (WIF1) gene. nih.gov
In a mouse model of bleomycin (B88199) (BLM)-induced pulmonary fibrosis, PPD treatment improved the survival rate and attenuated lung fibrosis. researchgate.netresearchgate.net This was evidenced by a reduction in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), transforming growth factor-β1 (TGF-β1), fibronectin, and collagen I. researchgate.net The anti-fibrotic effect of PPD in the lungs is associated with the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the STING signaling pathway. researchgate.netresearchgate.net
Table 2: Anti-fibrotic Effects of this compound in Animal Models
| Fibrosis Model | Animal | Key Findings | Reference |
| Carbon tetrachloride (CCl4)-induced liver fibrosis | Mice | Ameliorated liver fibrosis; Reduced collagen deposition; Decreased ALT and AST levels; Inhibited hepatic stellate cell activation. | nih.gov |
| Bleomycin (BLM)-induced pulmonary fibrosis | Mice | Improved survival rate; Attenuated pulmonary fibrosis; Reduced expression of α-SMA, TGF-β1, fibronectin, and collagen I; Activated AMPK and inhibited STING pathway. | researchgate.netresearchgate.net |
Antibacterial Activities (In vitro Studies)
In vitro studies have revealed that this compound and its derivatives possess antibacterial activity, particularly against Gram-positive bacteria. remedypublications.com A study synthesizing a series of PPD derivatives found that several compounds displayed good antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL. remedypublications.com Notably, some of these derivatives also showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) USA300, a highly pathogenic strain, with MIC values as low as 2 to 8 µg/mL. remedypublications.com Further investigation into the bactericidal effects of these compounds revealed that they could not only inhibit bacterial growth but also cause cell death. remedypublications.com Another study that synthesized novel PPD derivatives with heterocyclic rings fused to the A-ring also reported potent antibacterial activity against S. aureus, including multidrug-resistant strains. nih.gov One particular quinoxaline (B1680401) derivative exhibited MICs of 0.5-4 μg/mL against various S. aureus strains. nih.gov
Table 3: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Derivative Type | MIC (µg/mL) | Reference |
| Gram-positive bacteria | General PPD derivatives | 2 - 16 | remedypublications.com |
| MRSA USA300 | General PPD derivatives | 2 - 8 | remedypublications.com |
| S. aureus Newman and MDR strains | Quinoxaline derivative | 0.5 - 4 | nih.gov |
Osteoclastogenesis Inhibition
This compound (PPD) has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, in various pre-clinical models. Osteoclasts are bone-resorbing cells, and their excessive activity is a key factor in bone diseases like osteoporosis. nih.govsemanticscholar.org Research indicates that PPD can suppress the differentiation of osteoclast precursors and the function of mature osteoclasts, suggesting its potential as a therapeutic agent for bone disorders. nih.govfrontiersin.org
In in vitro studies using bone marrow-derived macrophages (BMDMs), PPD has been shown to inhibit osteoclast differentiation induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL). frontiersin.orgnih.gov RANKL is a critical protein for the survival, proliferation, and differentiation of osteoclasts. researchgate.net PPD's inhibitory action is dose-dependent, with studies showing a reduction in the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a hallmark of mature osteoclasts. nih.govresearchgate.net For instance, one study found that a PPD-enriched rice extract inhibited RANKL-induced osteoclast differentiation more effectively than synthetic PPD. nih.gov Another study reported that 20(S)-protopanaxadiol inhibited the formation of osteoclasts without significant cytotoxicity at effective concentrations. frontiersin.orgresearchgate.net
The mechanism underlying PPD's anti-osteoclastogenic activity involves the modulation of key signaling pathways. The binding of RANKL to its receptor, RANK, activates downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. semanticscholar.orgnih.gov PPD has been found to suppress both of these signaling cascades. frontiersin.orgnih.govresearchgate.net This suppression leads to the reduced expression and translation of Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis. nih.govnih.gov By inhibiting NFATc1, PPD effectively down-regulates the expression of various osteoclast-specific genes essential for their function, such as TRAP, Cathepsin K (CTSK), osteoclast-associated receptor (OSCAR), and dendritic cell-specific transmembrane protein (DC-STAMP). nih.govresearchgate.net
Furthermore, PPD impairs the bone-resorbing function of mature osteoclasts. It has been shown to disrupt the formation of the F-actin ring, a cytoskeletal structure essential for osteoclasts to attach to the bone surface and carry out resorption. frontiersin.orgnih.gov Bone resorption pit assays have confirmed that treatment with PPD significantly reduces the area of resorption pits on bone-like surfaces in a dose-dependent manner. nih.govfrontiersin.orgnih.gov A study using a PPD-enriched rice extract demonstrated a significant, concentration-dependent reduction in the pit area formed by mature osteoclasts. nih.gov
The efficacy of PPD in inhibiting bone loss has also been validated in in vivo pre-clinical models. In a murine model of titanium particle-induced calvarial osteolysis, administration of 20(S)-protopanaxadiol significantly suppressed bone erosion. nih.govresearchgate.net Histological analysis of the bone tissue from these models revealed a marked reduction in the number of TRAP-positive osteoclasts at the site of bone resorption in the PPD-treated groups compared to controls. nih.gov These findings highlight that PPD can effectively inhibit inflammatory osteolysis and bone resorption in vivo. nih.govresearchgate.net
Data on the Inhibition of Osteoclastogenesis by this compound
The following table summarizes the key findings from pre-clinical studies on the dose-dependent inhibitory effects of this compound on osteoclast formation and function.
| Model System | PPD Form | Outcome Measured | Key Findings | Reference |
| Mouse Bone Marrow Macrophages (BMMs) | PPD-enriched rice extract | Osteoclast Activity (Pit Area) | Inhibited osteoclast activity by 5%, 34%, and 70% at 1, 10, and 100 µg/mL, respectively. | nih.gov |
| Mouse Bone Marrow Macrophages (BMMs) | 20(S)-Protopanaxadiol | Osteoclast Differentiation | Dose-dependent inhibition of TRAP-positive osteoclast formation at 1.25, 2.5, and 5 µM. | frontiersin.org |
| Mouse Bone Marrow Macrophages (BMMs) | 20(S)-Protopanaxadiol | Cytotoxicity (IC50) | The half-maximal inhibitory concentration (IC50) was determined to be 50.22 µM. | frontiersin.orgresearchgate.net |
| RANKL-induced Osteoclastogenesis Assay | 20(S)-Protopanaxadiol | Inhibitory Potency (IC50) | The half-maximal inhibitory concentration (IC50) was reported as 10.3 µM. | researchgate.net |
| Murine Calvarial Osteolysis Model | 20(S)-Protopanaxadiol | In vivo Bone Resorption | Significantly suppressed titanium particle-induced osteolysis and reduced the number of TRAP-positive osteoclasts. | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Protopanaxadiol and Its Analogues
Impact of Glycosylation Patterns on Biological Activities
The number and position of sugar moieties attached to the PPD core significantly influence its bioactivity. Generally, less-glycosylated, minor ginsenosides (B1230088) are more pharmacologically active and bioavailable than their highly glycosylated counterparts due to their smaller molecular size and increased membrane permeability. researchgate.net
Natural ginsenosides feature glycosyl groups at the C3-OH and/or C20-OH positions of PPD. mdpi.com The deglycosylation of major ginsenosides, such as the conversion of ginsenoside Rb1 to ginsenoside Rd, then to F2, and finally to compound K (CK), demonstrates this principle. nih.gov PPD, having no sugar residues, often exhibits the most potent anticancer activity among its related ginsenosides. frontiersin.org For instance, studies have shown that PPD and its less-glycosylated derivatives like Rh2 and 25-OH-PPD have stronger anti-proliferative effects than the more heavily glycosylated Rg3. frontiersin.org
The removal of sugar moieties can significantly increase cytotoxic potency. core.ac.uk This is attributed to the reduced hydrophobicity of ginsenosides with more sugar groups, which decreases their ability to cross cell membranes. sci-hub.se For example, the presence of two glycosyls at the C-3 position of Rg3 reduces its cytotoxicity compared to Rh2 and PPD. sci-hub.se
Influence of Hydroxyl Group Number and Position
The number and location of hydroxyl (-OH) groups on the PPD steroid-like structure are critical determinants of its biological effects. researchgate.net The presence of a hydroxyl group at the C-6 position, which distinguishes protopanaxatriol (B1242838) (PPT) from PPD, generally leads to a decrease in antiproliferative potential, indicating that hydroxylation at this position is unfavorable for this specific activity. nih.govnih.gov
The hydroxyl groups at the C-3 and C-12 positions are particularly important for certain activities, such as antibacterial effects. Studies have shown that hydrogen bond donors at both C-3 and C-12 are required for activity against Gram-positive bacteria. remedypublications.com When these hydroxyl groups are converted to ketones, which act as hydrogen bond acceptors, a decrease in activity is observed. remedypublications.com The C-3 hydroxyl group appears to have a more pronounced effect on antibacterial activity than the C-12 hydroxyl group. remedypublications.com
Furthermore, the stereostructure of the hydroxyl groups plays a significant role in the inhibition of enzymes like aldose reductase, highlighting the nuanced influence of these functional groups. scispace.com
Stereochemical Effects (e.g., C20 Epimers)
Stereochemistry, particularly at the C20 position, has a significant impact on the biological activity of PPD and its derivatives. Ginsenosides can exist as 20(S) and 20(R) epimers, and these stereoisomers often exhibit different pharmacological effects. osaka-u.ac.jp Generally, 20(S)-epimers have been found to possess greater biological activity, including anticancer and ion channel inhibitory effects, than their 20(R) counterparts. sci-hub.sefrontiersin.org For example, 20(S)-Rg3 has a more potent effect on inhibiting Ca2+, K+, and Na+ channel currents compared to 20(R)-Rg3. frontiersin.org
The stereoselective superiority of the S-configuration at C20 is also observed in the metabolism and absorption of ginsenosides. nih.govplos.org However, the introduction of a new chiral center, such as at C24 in ocotillol-type metabolites of PPD, adds another layer of complexity. nih.govplos.org For instance, in terms of cardioprotective effects, the 24(R)-epimer of PPD's ocotillol-type metabolite was found to be as potent as PPD, while the 24(S)-epimer showed no such effect. plos.orgnih.gov This demonstrates that the stereochemical configuration at different positions can lead to distinct and specific biological outcomes.
Interestingly, while 20(S)-ginsenosides often show higher affinities in binding to receptors like the human estrogen receptor α, this may be due to an increased number of hydrophobic contacts rather than the formation of specific hydrogen bonds, which are sometimes observed with the 20(R)-epimers. nih.gov
Structural Modifications and Derivative Design
Acetyl Substitutions
The introduction of acetyl groups to the PPD structure has been shown to enhance its biological activities, particularly its antiproliferative effects. frontiersin.orgcore.ac.uknih.gov Acetylation can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes. frontiersin.org
Studies on acetylated PPD derivatives have demonstrated that these compounds can have more potent antiproliferative activity compared to the parent PPD molecule. nih.govnih.gov For example, certain acetylated derivatives have been shown to arrest the cell cycle in the G1 phase and induce apoptosis in cancer cells more effectively than PPD itself. nih.govnih.gov However, the position of acetylation is critical. For instance, acetylation at the C-3 or C-12 hydroxyl group can lead to a loss of antibacterial activity, suggesting that for some biological effects, the free hydroxyl group is essential. remedypublications.com
The following table summarizes the antiproliferative effects of selected acetylated PPD derivatives on different human cancer cell lines.
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| PPD | Parent Compound | HCT-116 (Colon) | >100 |
| Compound 1 | 3-acetyl-PPD | HCT-116 (Colon) | 35.4 |
| Compound 3 | 12-acetyl-PPD | HCT-116 (Colon) | 48.7 |
Data sourced from studies on the antiproliferative effects of PPD derivatives. nih.gov
Amine Derivatives
The introduction of amine functionalities to the PPD scaffold has yielded derivatives with a range of biological activities, including enhanced antibacterial and chemosensitizing effects. remedypublications.comnih.gov The position and nature of the amine group are crucial for these activities.
Amine derivatives at the 24-position of PPD have been shown to improve potency as AMPK activators and can effectively sensitize multidrug-resistant cancer cells to conventional anticancer drugs. nih.govnih.gov For example, aromatic substituted aliphatic amines at this position significantly enhanced the reversal of P-glycoprotein-mediated multidrug resistance. nih.gov
In terms of antibacterial activity, amino alcohol derivatives have demonstrated good to moderate inhibitory effects against Gram-positive bacteria. remedypublications.com The structure of the amine group is a key factor; for instance, a secondary amine at the C-3 side chain showed enhanced activity compared to a tertiary amine. remedypublications.com The length of the carbon chain attached to the amine also influences activity, with an optimal length of 8-10 carbon atoms identified for certain C-3 side chain derivatives. remedypublications.com
The table below presents the antibacterial activity of selected amine derivatives of PPD.
| Compound | Modification | Target Bacteria | MIC (µg/mL) |
| PPD | Parent Compound | S. aureus | 16 |
| Compound 13 | C-3 side chain with secondary amine | S. aureus | 2 |
| Compound 14 | C-3 side chain with secondary amine | S. aureus | 2 |
| Compound 10 | C-3 side chain with tertiary amine | S. aureus | 32 |
| Compound 12 | C-3 side chain with tertiary amine | S. aureus | 32 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. remedypublications.com
Heterocyclic Ring-Fused Derivatives
Fusing heterocyclic rings to the PPD A-ring at the C-2 and C-3 positions has emerged as a promising strategy for developing potent bioactive compounds, particularly for anti-osteoporosis and antibacterial applications. nih.govnih.gov
A series of heterocyclic ring-fused PPD derivatives were synthesized and evaluated for their ability to inhibit osteoclastogenesis. One such derivative, SH491, which features a fused heterocyclic ring, exhibited significantly higher potency (IC50 = 11.8 nM) in inhibiting RANKL-induced osteoclastogenesis compared to the parent PPD molecule (IC50 = 10.3 µM). nih.govresearchgate.netacs.org This potent effect was not due to cytotoxicity and was also associated with a positive impact on osteoblastogenesis, suggesting a dual role in bone remodeling. nih.govresearchgate.net
Similarly, quinoxaline (B1680401) derivatives fused to the PPD A-ring have demonstrated strong antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Compound 56 (SH617), a quinoxaline derivative, showed high activity with MIC values ranging from 0.5-4 µg/mL. nih.gov
The table below highlights the enhanced activity of a heterocyclic ring-fused PPD derivative in an anti-osteoporosis assay.
| Compound | Modification | Target | IC50 |
| PPD | Parent Compound | RANKL-induced osteoclastogenesis | 10.3 µM |
| SH491 | Heterocyclic ring-fused at C-2, C-3 | RANKL-induced osteoclastogenesis | 11.8 nM |
IC50 values represent the concentration of a compound that gives a half-maximal inhibitory response. nih.govresearchgate.net
Analytical Methodologies for Protopanaxadiol Quantification in Biological Matrices
Chromatographic Techniques
Chromatography, coupled with various detection methods, forms the cornerstone of PPD bioanalysis. The choice of technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the quantitative determination of PPD in biological fluids due to its high sensitivity and selectivity. eijppr.combioanalysis-zone.comnih.gov This method allows for the precise measurement of PPD, even at low concentrations, by separating it from endogenous interferences.
Typically, reversed-phase columns, such as a C18, are used for chromatographic separation. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous solution containing additives such as ammonium formate or acetic acid to improve ionization. nih.govresearchgate.netresearchgate.net Detection is commonly performed using a triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI). researchgate.net Quantification is achieved through multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. researchgate.net For PPD, common transitions include m/z 459.4 → 375.3 and m/z 425.4 → 217.2. researchgate.netresearchgate.net The use of a suitable internal standard (IS), such as Panaxadiol (PD) or Ginsenoside Rh2, is crucial for ensuring accuracy and precision. nih.govresearchgate.net
| Parameter | Study 1 Details | Study 2 Details | Study 3 Details |
|---|---|---|---|
| Chromatographic Column | HyPURIYTY C18 researchgate.net | C18 column researchgate.net | Not Specified |
| Mobile Phase | Methanol–5 mM ammonium formate (90:10, v/v) researchgate.net | Methanol, acetonitrile, and 10 mmol/L acetic acid (45:45:10, v/v/v) nih.gov | Not Specified |
| Ionization Mode | Positive ESI researchgate.net | Not Specified | Not Specified |
| MRM Transition (PPD) | m/z 425.4 → 217.2 researchgate.net | m/z 459.4 → 375.3 researchgate.net | Not Specified |
| Internal Standard (IS) | Panaxadiol (PD) researchgate.net | Ginsenoside Rh2 nih.gov | Not Specified |
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, from the biological matrix and to concentrate the analyte before chromatographic analysis. thermofisher.comnih.gov The two most common techniques for PPD are liquid-liquid extraction and protein precipitation.
Liquid-Liquid Extraction
Liquid-Liquid Extraction (LLE) is a widely used and effective method for cleaning up and concentrating PPD from biological samples. researchgate.netresearchgate.neteuchembiojreviews.com This technique involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. euchembiojreviews.com The choice of solvent is crucial for achieving high extraction recovery.
Commonly used extraction solvents for PPD include mixtures like cyclohexane–methylene dichloride (2:1, v/v) and ether-dichloromethane. researchgate.net The efficiency of the extraction can often be improved by adjusting the pH of the aqueous sample; for instance, alkalization with potassium carbonate or sodium hydroxide solution can enhance the recovery of PPD. nih.govresearchgate.net After extraction, the organic layer is typically evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC or LC-MS/MS system. researchgate.net
Protein Precipitation
Protein Precipitation (PPT) is a simpler and faster alternative to LLE, often used in high-throughput analysis. euchembiojreviews.comscielo.br This method involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma) to denature and precipitate the proteins. researchgate.netscielo.br A common ratio is three volumes of organic solvent to one volume of plasma. scielo.br
After adding the precipitating agent, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the analyte, can then be directly injected or evaporated and reconstituted in a suitable solvent. While PPT is rapid and cost-effective, it may result in a less clean extract compared to LLE, potentially leading to more significant matrix effects in LC-MS/MS analysis. euchembiojreviews.com
Method Validation Parameters for Bioanalytical Application
For a bioanalytical method to be considered reliable and reproducible for its intended use, it must undergo a thorough validation process. nih.govgmp-compliance.org Key validation parameters are assessed to ensure the method's performance characteristics are acceptable.
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) : The LLOQ is the lowest concentration of an analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For PPD, reported LLOQs using LC-MS/MS are typically in the low ng/mL range, such as 0.15 ng/mL, 0.512 ng/mL, and 2.5 ng/mL, demonstrating the high sensitivity of the methods. nih.govresearchgate.netresearchgate.net
Linearity : A bioanalytical method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specific range. nih.gov Calibration curves for PPD analysis typically show excellent linearity, with correlation coefficients (r or r²) greater than 0.99. nih.govresearchgate.netresearchgate.net
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, often expressed as relative error (RE%) or bias. researchgate.netgmp-compliance.org Precision describes the reproducibility of the measurements, expressed as the relative standard deviation (RSD%) or coefficient of variation (CV%). researchgate.net For PPD quantification, intra- and inter-day precision values are generally required to be less than 15%, with accuracy within ±15% of the nominal concentration (±20% at the LLOQ). researchgate.netresearchgate.netgmp-compliance.org
Matrix Effects : The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to co-eluting endogenous components from the sample matrix. eijppr.com It is a significant concern in LC-MS/MS and must be evaluated to ensure that it does not compromise the accuracy and precision of the method. eijppr.com Studies on PPD have reported that with appropriate sample preparation, no significant matrix effects were detected. researchgate.net
| Validation Parameter | Study 1 researchgate.net | Study 2 researchgate.net | Study 3 nih.govresearchgate.net | Study 4 researchgate.net |
|---|---|---|---|---|
| Matrix | Human Plasma | Human Plasma & Urine | Rat/Dog Plasma, Tissues, Urine, Bile | Rat Plasma |
| Linearity Range (ng/mL) | 0.512–100 | 0.15–54.30 | 2.5–2000 (depending on matrix) | 1-1000 |
| LLOQ (ng/mL) | 0.512 | 0.15 | 2.5 / 5 / 10 (depending on matrix) | 1 |
| Accuracy (RE %) | < 4% | Not Specified | Not Specified | -8.91% to 12.84% |
| Precision (RSD %) | < 10% | Not Specified | ≤ 15% | < 9.51% |
| Matrix Effect | No significant effect | Not Specified | CV of matrix factors ≤ 12.2% | No obvious effect |
Application in Pre-clinical Pharmacokinetic and Distribution Studies (e.g., Rat and Dog Models, Tissue Distribution)
The quantification of Protopanaxadiol (B1677965) (PPD) in biological matrices is a critical component of pre-clinical research, providing essential data on its absorption, distribution, metabolism, and excretion (ADME) profile. These pharmacokinetic and tissue distribution studies, primarily conducted in rat and dog models, are fundamental for evaluating the compound's potential as a therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the predominant bioanalytical technique for the sensitive and specific quantification of PPD in various biological samples.
A systematic investigation into the pharmacokinetic properties of 20(S)-protopanaxadiol in both rats and dogs has been conducted to support its development. nih.gov These studies are crucial for understanding the compound's behavior in a living system and for scaling doses for further pre-clinical and potential clinical trials.
Pharmacokinetic Studies in Rat Models
In rats, the pharmacokinetic profile of PPD has been characterized following both intravenous and oral administration. After oral administration, PPD demonstrates linear pharmacokinetics, with key parameters such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax) showing a proportional increase with the dose. frontiersin.org
A validated LC-MS/MS method was developed for the simultaneous determination of PPD and its three metabolites in rat plasma, which was successfully applied to a pharmacokinetic study. nih.gov The sample preparation typically involves protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column. nih.gov The lower limit of quantification (LLOQ) for PPD in rat plasma has been established at 1 ng/mL, with good linearity observed in the calibration curves. nih.gov
The oral bioavailability of PPD in rats has been reported to be approximately 28.5%. frontiersin.org However, other studies have reported varying bioavailability, which may be influenced by the formulation. wikipedia.org For instance, the development of PPD nanocrystals has been shown to significantly improve its oral bioavailability. nih.gov
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration This table is interactive. Use the search bar to filter results.
| Parameter | Value | Source |
| Absolute Bioavailability | 28.5% | frontiersin.org |
| Cmax (Maximum Concentration) | Dose-dependent | frontiersin.org |
| AUC (Area Under the Curve) | Dose-dependent | frontiersin.org |
| Plasma Protein Binding | >97% | nih.govfrontiersin.org |
Pharmacokinetic Studies in Dog Models
Similar to studies in rats, pharmacokinetic assessments of PPD have also been performed in beagle dogs to understand inter-species differences. Following intravenous and oral administration, the pharmacokinetic profile of PPD in dogs was systematically investigated. nih.gov The absolute bioavailability of PPD in dogs was determined to be 11.0%. nih.govfrontiersin.org The volume of distribution (Vd) in dogs was found to be 6.74 ± 1.63 L/kg, suggesting a relatively even distribution throughout the body. nih.gov
Table 2: Pharmacokinetic Parameters of this compound in Dogs This table is interactive. Use the search bar to filter results.
| Parameter | Value | Source |
| Absolute Bioavailability | 11.0% | nih.govfrontiersin.org |
| Volume of Distribution (Vd) | 6.74 ± 1.63 L/kg | nih.gov |
| Plasma Protein Binding | ~98.02% | frontiersin.org |
Tissue Distribution Studies in Rats
Tissue distribution studies are vital to determine the extent to which a compound penetrates different organs and tissues. In rats, following oral administration of PPD, the compound was found to be distributed to various tissues. nih.gov Within the first two hours of administration, relatively high concentrations of PPD were observed in the intestinal contents, heart, pancreas, and abdominal smooth muscle. nih.govfrontiersin.org However, PPD was rapidly cleared from these tissues, with minimal accumulation observed over time. frontiersin.org
The high plasma protein binding rate of PPD, which is over 97% in rats, indicates that a significant portion of the compound in circulation is bound to proteins. nih.govfrontiersin.org This high binding affinity can influence its distribution into tissues.
Table 3: Tissue Distribution of this compound in Rats (2 hours post-oral administration) This table is interactive. Use the search bar to filter results.
| Tissue | Relative Concentration | Source |
| Intestinal Contents | High | nih.govfrontiersin.org |
| Heart | High | nih.govfrontiersin.org |
| Pancreas | High | nih.govfrontiersin.org |
| Abdominal Smooth Muscle | High | nih.govfrontiersin.org |
Future Research Directions and Translational Perspectives
Elucidation of Novel Molecular Targets
While current research has identified several molecular pathways affected by Protopanaxadiol (B1677965), a complete picture of its mechanism of action requires the continued discovery and validation of novel molecular targets. Early studies indicated that PPD's anticancer effects are mediated through multiple signaling pathways. spandidos-publications.com Future investigations aim to move beyond these known pathways to uncover new interaction points that could explain its wide range of pharmacological activities.
Recent studies have begun this process, identifying that PPD can inhibit the PI3K/AKT/mTOR pathway and activate the PERK/ATF4/CHOP pathway in acute myeloid leukemia (AML) cells. nih.gov In castration-resistant prostate cancer, PPD has been shown to target the androgen receptor (AR). nih.gov Furthermore, research has demonstrated that PPD and its related metabolite, protopanaxatriol (B1242838) (g-PPT), can act as functional ligands for both the glucocorticoid receptor (GR) and estrogen receptor beta (ERβ) in endothelial cells. nih.gov Network pharmacology and experimental validation have also pointed to Sirtuin 1 (SIRT1) as a key target in models of depression. mdpi.com
Future research will likely employ advanced proteomic and genomic screening techniques to build a comprehensive map of PPD's molecular interactions. Identifying these novel targets is crucial for understanding its pleiotropic effects and for discovering new therapeutic indications. nih.gov
Development of Advanced Experimental Models
Translating preclinical findings requires robust experimental models that can accurately predict human responses. Research on PPD has utilized a range of standard in vitro and in vivo models. In vitro studies have commonly used cell lines such as the HCT-116 human colorectal cancer cells and various acute myeloid leukemia (AML) cell lines. nih.govmdpi.com For in vivo assessment, xenograft models in athymic nude mice have been employed to evaluate the antitumor effects of PPD on colon and prostate cancers. spandidos-publications.comnih.gov Additionally, high-fat diet/streptozocin-induced diabetic mice have been used to study PPD's metabolic effects. frontiersin.org
The future of PPD research will benefit from the adoption of more sophisticated models. These include three-dimensional (3D) organoid cultures and patient-derived xenografts (PDX), which more closely mimic the complex microenvironment and heterogeneity of human tumors. A particularly promising frontier is the development of "digital twins"—computational models that simulate the behavior of biological systems, from individual cells to whole patients, to predict responses to treatments. numberanalytics.com Such advanced models will provide more accurate evaluations of efficacy and can help bridge the gap between basic research and clinical application. numberanalytics.com
Exploration of Synergistic Effects with other Bioactive Compounds
A significant area of future research is the exploration of PPD's potential synergistic effects when combined with other therapeutic agents. This approach could enhance therapeutic efficacy, overcome drug resistance, and potentially lower required dosages, thereby reducing side effects.
Studies have already shown promising results in this area. For instance, PPD significantly enhances the anticancer effects of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) on colorectal cancer cells. mdpi.com The combination of PPD and 5-FU was more effective at inhibiting cancer cell proliferation and inducing apoptosis than either agent alone. mdpi.com Similarly, PPD exhibits strong synergistic antitumor effects when combined with ABT-199 (Venetoclax) in both standard and cytarabine-resistant AML cells. nih.gov Beyond conventional drugs, PPD also shows synergy with other natural compounds. The combined treatment of resveratrol- and PPD-enriched rice seed extracts has been shown to produce enhanced anti-inflammatory effects. mdpi.com
Future work should systematically screen for synergistic combinations of PPD with a broader range of chemotherapeutics, targeted therapies, and other bioactive compounds across various disease models.
| Combined Agent | Disease/Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Colorectal Cancer (HCT-116 cells) | Enhanced inhibition of cell proliferation and increased apoptosis. | mdpi.com |
| ABT-199 (Venetoclax) | Acute Myeloid Leukemia (AML) | Enhanced pro-apoptotic effects and significant reduction in c-Myc levels, effective in drug-resistant cells. | nih.gov |
| Resveratrol | Inflammation (RAW264.7 cells) | Markedly enhanced anti-inflammatory activities through inhibition of NF-κB and MAPK signaling pathways. | mdpi.com |
Harnessing Microbial Engineering for Sustainable Production
The traditional extraction of PPD from ginseng is often inefficient due to its low natural concentration, leading to high costs and sustainability concerns. nih.govbiorxiv.org A critical future direction is the development of sustainable and scalable production methods using microbial engineering and synthetic biology. Yeast cell factories, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, have emerged as promising platforms for producing ginsenosides (B1230088) and their aglycones like PPD. nih.govacs.org
Researchers have successfully engineered yeast strains to synthesize PPD by introducing the necessary biosynthetic pathways from Panax ginseng. nih.govmdpi.com Future efforts will focus on optimizing these microbial systems to achieve higher yields. Key strategies include:
Metabolic Engineering : Enhancing the expression of key enzymes in the PPD synthesis pathway and optimizing the availability of precursors. nih.gov
Bioprocess Optimization : Fine-tuning fermentation conditions such as temperature, medium composition, and oxygen availability to maximize production. biorxiv.org Recent experiments have shown that optimizing these parameters can increase PPD production to over 1 g/L. biorxiv.org
Advanced Synthetic Biology : Utilizing an expanding toolkit of "bioparts" (genetic components) to construct novel and more efficient metabolic pathways. nih.gov
These advancements in microbial engineering are essential for creating a sustainable and economically viable supply of PPD for extensive research and potential clinical use. nih.govyeastgenome.org
Computational Approaches and Predictive Modeling (e.g., Molecular Docking, Network Pharmacology)
Computational tools are becoming indispensable for accelerating drug discovery and understanding complex biological systems. brieflands.com For PPD, network pharmacology and molecular docking have been instrumental in predicting potential targets and elucidating mechanisms of action. mdpi.comnih.govresearchgate.net
Network pharmacology integrates data from multiple sources to construct networks of drug-target-disease interactions, helping to identify key pathways. nih.gov This approach has been used to predict that PPD's effects in depression models are related to targets like SIRT1 and pathways such as PI3K-AKT. mdpi.commdpi.com Molecular docking simulates the binding of a ligand (PPD) to a protein target, predicting binding affinity and interaction patterns. researchgate.net This method has provided insights into how PPD binds to targets like the glucocorticoid receptor (GR) and SIRT1, often showing a low binding energy that indicates a stable and favorable interaction. mdpi.comnih.gov
Predictive modeling, which uses statistical algorithms and machine learning to forecast outcomes, represents the next step. mathworks.comsawtoothsoftware.com Future research can leverage these techniques to:
Screen large virtual libraries of PPD derivatives to predict their biological activity and identify the most promising candidates for synthesis (in silico screening). numberanalytics.com
Develop quantitative structure-activity relationship (QSAR) models to establish correlations between the molecular structure of PPD analogs and their therapeutic effects. numberanalytics.com
Create predictive models based on preclinical data to better forecast clinical responses and optimize experimental designs. numberanalytics.com
These computational approaches allow researchers to test hypotheses rapidly and prioritize resources for the most promising avenues of investigation.
| Target Protein | Computational Method | Predicted Outcome/Finding | Reference |
|---|---|---|---|
| SIRT1, ERS1, PTGS2 | Network Pharmacology, Molecular Docking | Identified as key targets in depression; PPD showed good binding affinity. | mdpi.com |
| Glucocorticoid Receptor (GR) | Molecular Docking | PPD(R) showed tighter binding than other ginsenosides, suggesting potential as a selective GR modulator. | nih.gov |
| PI3K, AKT | Network Pharmacology, Molecular Docking | Identified as key targets for the therapeutic effects of protopanaxatriol (a related compound). | mdpi.com |
| P-glycoprotein (P-gp), CYP3A4 | Molecular Docking | Investigated stereoselective interactions to understand metabolism and disposition. | mdpi.com |
Potential for Lead Compound Development
This compound itself is a potent bioactive molecule, but it also serves as an excellent lead compound for the development of novel, semi-synthetic derivatives with improved pharmacological properties. nih.gov The antiproliferative effects of ginseng saponin (B1150181) aglycons like PPD are often greater than those of their glycosylated parent ginsenosides, making PPD a strong starting point for structural modification. frontiersin.orgnih.gov
Research has already demonstrated the viability of this approach. A series of heterocyclic ring-fused derivatives of 20(S)-PPD were synthesized and evaluated for their effects on osteoporosis. acs.org One derivative, designated SH491, showed significantly more potent inhibition of osteoclastogenesis (IC₅₀ = 11.8 nM) compared to the parent PPD (IC₅₀ = 10.3 μM), representing a nearly 1000-fold increase in potency. acs.org Other studies have focused on synthesizing PPD derivatives with acetyl substitutions to enhance anticancer activity. nih.gov
Future research will continue to leverage PPD's dammarane (B1241002) skeleton to design and synthesize new chemical entities. The goals of these medicinal chemistry efforts include enhancing potency, improving selectivity for specific targets, and optimizing pharmacokinetic profiles to create next-generation therapeutics for a variety of diseases.
Q & A
Q. What are the primary structural features of protopanaxadiol (PPD) that influence its bioactivity?
PPD’s tetracyclic dammarane skeleton and hydroxyl group configurations (e.g., 3β-OH, 12β-OH, 20(S)-configuration) are critical for interactions with cellular targets like the Wnt/β-catenin and AKT pathways . To assess structure-activity relationships (SAR), researchers should:
Q. Which standard assays are recommended for evaluating PPD’s anticancer activity?
Methodological rigor requires combining in vitro and in vivo models:
- In vitro :
- In vivo :
Q. How do researchers address discrepancies in PPD’s reported mechanisms across studies?
Contradictions often arise from variations in cell lines, dosing, or experimental endpoints. To resolve these:
- Replicate studies using standardized PPD sources (e.g., ≥98% purity verified by HPLC) .
- Conduct dose-response curves across multiple cell types (e.g., comparing IC₅₀ values in lung vs. colon cancer) .
- Perform meta-analyses of existing literature to identify consensus pathways (e.g., apoptosis vs. autophagy dominance) .
Advanced Research Questions
Q. What strategies optimize PPD’s bioavailability for preclinical testing?
PPD’s low water solubility limits therapeutic efficacy. Advanced approaches include:
- Structural modification : Synthesize derivatives (e.g., 28-hydroxy-PPD) via Baldwin’s reaction to introduce polar groups without altering the 3β-OH pharmacophore .
- Nanodelivery systems : Encapsulate PPD in liposomes or polymeric nanoparticles; characterize stability using dynamic light scattering (DLS) and in vivo release kinetics .
- Prodrug design : Attach hydrolyzable groups (e.g., glycosides) to enhance solubility, followed by enzymatic activation in target tissues .
Q. How can researchers validate PPD’s multitarget effects in complex disease models?
To address polypharmacology:
- Use transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins in PPD-treated vs. control cells .
- Network pharmacology : Construct protein-protein interaction (PPI) networks using tools like STRING, integrating PPD’s known targets (e.g., AKT, β-catenin) .
- CRISPR/Cas9 knockouts : Validate target specificity by silencing candidate genes (e.g., CTNNB1 for β-catenin) and assessing rescue effects .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for PPD?
Discrepancies may stem from metabolic differences or tumor microenvironment interactions. Solutions include:
- Metabolite profiling : Identify active metabolites (e.g., via liver microsome assays) and compare their potency to parent PPD .
- Orthotopic models : Implant cancer cells into organ-specific sites (e.g., prostate cancer in mouse prostate) to mimic human pathophysiology .
- Coculture systems : Incorporate stromal cells (e.g., fibroblasts) to study PPD’s effects on tumor-stroma crosstalk .
Methodological Considerations
Q. How should researchers design studies to ensure reproducibility of PPD-related findings?
- Documentation : Adhere to NIH preclinical guidelines (e.g., reporting cell line authentication, passage numbers) .
- Data transparency : Share raw datasets (e.g., RNA-seq reads) in repositories like Gene Expression Omnibus (GEO) .
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; avoid underpowered studies (n ≥ 6/group for in vivo) .
Q. What are common pitfalls in synthesizing PPD derivatives, and how are they mitigated?
- Stereochemical impurities : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers .
- Low yields in Baldwin’s reaction : Optimize reaction conditions (e.g., temperature, solvent polarity) and characterize intermediates via ESI-MS .
- Functional group instability : Protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
